4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBIQWAGWYPSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067908 | |
| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35295-36-4 | |
| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35295-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035295364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KPY5WAK15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Principles and Field-Proven Practices
An In-depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a valuable fluorinated building block in medicinal chemistry and materials science. The document elucidates the predominant synthetic pathway, grounded in the nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Significance of Fluorinated Moieties
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group, in particular, serves as a metabolically robust lipophilic hydrogen bond donor, making it an attractive substituent in the design of novel therapeutics and advanced materials. This compound is a key intermediate, possessing this valuable fluoroalkoxy group attached to a versatile benzaldehyde platform, which allows for a wide array of subsequent chemical transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions.[1][2]
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule disconnects the ether linkage. This approach identifies 4-hydroxybenzaldehyde and a tetrafluoroethylene (TFE) synthon as the primary starting materials. This strategy is predicated on forming the C-O bond via the reaction of a nucleophilic phenoxide with an electrophilic tetrafluoroethyl source.
Caption: Retrosynthetic analysis of the target compound.
Core Synthesis Pathway: Williamson-Type Ether Synthesis via Nucleophilic Addition
The most direct and industrially scalable method for synthesizing this compound is a variation of the Williamson ether synthesis.[3][4] This process involves the base-mediated reaction of 4-hydroxybenzaldehyde with tetrafluoroethylene.[5]
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. First, a suitable base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to generate the corresponding 4-formylphenoxide anion.[6][7] This phenoxide then acts as a potent nucleophile.
In the second step, the phenoxide attacks one of the carbon atoms of the electron-deficient double bond in tetrafluoroethylene. The strong inductive effect of the four fluorine atoms renders the TFE molecule highly susceptible to nucleophilic attack. This addition reaction forms a fluoro-carbanion intermediate, which is subsequently protonated during aqueous work-up to yield the final 1,1,2,2-tetrafluoroethoxy group.
Caption: The two-step synthesis pathway.
Key Reagents and Process Parameters
The success of this synthesis is contingent upon the careful selection of reagents and the precise control of reaction conditions.
| Parameter | Selection / Range | Rationale & Field Insights |
| Starting Material | 4-Hydroxybenzaldehyde | A readily available and cost-effective precursor. Purity should be >98% to avoid side reactions.[8] |
| Fluorinating Agent | Tetrafluoroethylene (TFE) | A gaseous reagent; reactions must be conducted in a pressure-rated autoclave. Careful handling is required due to its ability to polymerize. |
| Base | Potassium Hydroxide (KOH) | Often preferred over NaOH due to the higher solubility of potassium phenoxides in common aprotic polar solvents. Stoichiometry is critical; typically 1.0-1.2 equivalents are used. |
| Solvent | Aprotic Polar (e.g., DMF, NMP) | These solvents effectively dissolve the phenoxide salt and are stable at the required reaction temperatures. Anhydrous conditions are preferred to prevent consumption of the base. |
| Temperature | 50 - 100 °C | The reaction requires thermal energy to proceed at a reasonable rate. However, temperatures above 100°C can increase the risk of TFE polymerization.[6] |
| Pressure | 5 - 15 bar | The pressure is primarily determined by the amount of TFE charged into the autoclave and the reaction temperature. It ensures a sufficient concentration of TFE in the liquid phase. |
| Reaction Time | 1 - 8 hours | Monitored by techniques like GC or TLC to ensure complete consumption of the starting material.[6] |
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected.
Materials & Equipment:
-
4-Hydroxybenzaldehyde (>98%)
-
Potassium Hydroxide (pellets, >85%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrafluoroethylene (TFE) gas cylinder with regulator
-
High-pressure autoclave (e.g., Hastelloy) equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reactor Charging: In a suitably sized autoclave, charge 4-hydroxybenzaldehyde (1.0 eq), potassium hydroxide (1.1 eq), and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).
-
Inerting: Seal the autoclave and purge the headspace with dry nitrogen three times to remove all oxygen.
-
Phenoxide Formation: Begin stirring and gently heat the mixture to 40-50°C. Stir for 30-60 minutes to ensure complete formation of the potassium phenoxide salt. A slight color change may be observed.
-
TFE Addition: Cool the reactor to below 10°C. Carefully introduce TFE gas from the cylinder until the desired pressure (e.g., 8 bar) is reached. Close the TFE inlet valve.
-
Reaction: Slowly heat the reaction mixture to 80°C. A drop in pressure should be observed as the gaseous TFE is consumed. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by sampling (if possible) or by observing the stabilization of the pressure.
-
Cooldown and Venting: Once the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess TFE into a suitable scrubbing solution.
-
Aqueous Work-up: Open the reactor and pour the reaction mixture into cold water. Acidify with dilute HCl to a pH of ~5-6. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is typically a yellow to brown oil. Purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Product Isolation: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a colorless to pale yellow liquid.
Product Characterization & Physical Properties
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [9] |
| Molecular Weight | 222.14 g/mol | [10] |
| Boiling Point | ~227 °C (lit.) | [11] |
| Density | ~1.343 g/mL at 25 °C (lit.) | [11] |
| Refractive Index | n20/D ~1.46 (lit.) | [12] |
| Appearance | Colorless to light yellow liquid |
Expected Spectroscopic Data:
-
¹H NMR: Will show characteristic peaks for the aldehyde proton (~9.9-10.1 ppm), the aromatic protons (~7.0-8.0 ppm), and a triplet of triplets for the terminal CHF₂ proton (~5.9-6.5 ppm) due to coupling with the adjacent CF₂ group and the fluorine atoms on the same carbon.
-
¹⁹F NMR: Will show two distinct multiplets corresponding to the two different CF₂ environments.
-
IR Spectroscopy: Will exhibit strong absorbances for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-O-C ether stretch, and strong C-F bonds.[7]
-
Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z 222.
Safety Considerations
-
Tetrafluoroethylene (TFE): TFE is a flammable gas that can polymerize violently, especially in the presence of oxygen or at high temperatures. All reactions must be conducted in a certified pressure vessel under an inert atmosphere.
-
Potassium Hydroxide: KOH is a corrosive strong base. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
High-Pressure Reactions: All personnel must be trained in the proper use of high-pressure equipment. The autoclave should be placed behind a blast shield during the reaction.
Conclusion
The synthesis of this compound via the nucleophilic addition of 4-hydroxybenzaldehyde to tetrafluoroethylene is a robust and scalable method. By understanding the underlying reaction mechanism and carefully controlling key process parameters such as temperature, pressure, and stoichiometry, researchers can reliably produce this valuable fluorinated intermediate. The detailed protocol and insights provided in this guide serve as a solid foundation for the successful implementation of this synthesis in a laboratory or industrial setting.
References
- 1. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 6. byjus.com [byjus.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. 35295-36-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 11. This compound | 35295-36-4 [chemicalbook.com]
- 12. This compound | CAS: 35295-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. This fluorinated aromatic aldehyde is a versatile building block with significant potential in medicinal chemistry and materials science. The strategic incorporation of the tetrafluoroethoxy group imparts unique electronic properties, influencing the molecule's reactivity and the biological and material characteristics of its derivatives. This document serves as a critical resource for researchers seeking to leverage the distinct attributes of this compound in their scientific endeavors.
Introduction: The Significance of Fluorinated Benzaldehydes
Fluorinated benzaldehydes are a class of organic compounds that have garnered considerable attention in various scientific fields, particularly in drug discovery and materials science. The introduction of fluorine atoms into the benzaldehyde scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to the development of more potent and selective therapeutic agents and advanced materials with enhanced properties. This compound, with its unique tetrafluoroethoxy substituent, offers a compelling platform for the design of novel molecules with tailored functionalities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 35295-36-4 | [1][2][3] |
| Molecular Formula | C₉H₆F₄O₂ | [1][3][4] |
| Molecular Weight | 222.14 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [5] |
| Boiling Point | 227 °C (lit.) | [1][2] |
| Density | 1.343 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.46 (lit.) | [1][2] |
| Predicted XlogP | 3.0 | [6] |
| SMILES | O=Cc1ccc(OC(F)(F)C(F)F)cc1 | [7] |
| InChI | 1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H | [1] |
| InChI Key | ZTBIQWAGWYPSHC-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established and reliable method for forming ethers. This approach offers high yields and is amenable to scale-up.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The primary route to this compound involves the reaction of 4-hydroxybenzaldehyde with a suitable 1,1,2,2-tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl bromide, in the presence of a base. The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with the tetrafluoroethylating agent.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous Williamson ether syntheses for similar compounds.[8]
-
Reaction Setup: To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Addition of Alkylating Agent: To this suspension, add 1,1,2,2-tetrafluoroethyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton between δ 9.8-10.0 ppm. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The proton of the CHF₂ group should appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the fluorine atoms on the same carbon.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the aldehydic carbon around δ 190-195 ppm. The aromatic carbons will have distinct signals, with the carbon attached to the oxygen appearing at a lower field. The two carbons of the tetrafluoroethoxy group will also be distinguishable.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two different fluorine environments (CHF₂ and CF₂), with characteristic coupling patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-O-C stretching will be observed in the fingerprint region. The C-F stretching vibrations will appear as strong bands in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is predicted to show a molecular ion peak (M⁺) at m/z 222.[6] Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) to give a stable acylium ion at m/z 221, and the loss of the formyl group (CHO) to give a peak at m/z 193.[1][9] Further fragmentation of the tetrafluoroethoxy group is also anticipated.
Chemical Reactivity and Synthetic Utility
The aldehyde functionality of this compound is the primary site of its chemical reactivity, making it a valuable precursor for a variety of organic transformations.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the tetrafluoroethoxy group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This facilitates reactions with a wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanides, and amines.
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[10][11] this compound can readily participate in Wittig reactions with various phosphorus ylides to generate a diverse array of substituted styrenes. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used (stabilized or non-stabilized).[10]
Caption: General scheme of the Wittig reaction with the target aldehyde.
Reductive Amination
Reductive amination allows for the conversion of the aldehyde into a variety of primary, secondary, and tertiary amines. This two-step, one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by reduction with a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
Applications in Drug Discovery and Materials Science
The unique properties conferred by the tetrafluoroethoxy group make this compound an attractive building block in both medicinal chemistry and materials science.
Medicinal Chemistry
The incorporation of fluorinated motifs is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. While specific applications of this compound in drug discovery are not extensively documented in publicly available literature, its structural features suggest potential utility in several therapeutic areas. For instance, related fluorinated benzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival and chemoresistance.[12][13] Furthermore, a patent for fluoroalkoxy substituted benzimidazoles, useful as gastric acid secretion inhibitors, mentions 4-(1,1,2,2-tetrafluoroethoxy)aniline as an intermediate, which can be synthesized from the corresponding benzaldehyde.[14]
Materials Science
In materials science, fluorinated compounds are valued for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. Fluorinated liquid crystals are a significant area of research, and the introduction of fluorine can influence properties such as dielectric anisotropy and melting point.[15] While direct applications of this compound in liquid crystals are not explicitly reported, its rigid aromatic core and polarizable tetrafluoroethoxy group make it a promising candidate for incorporation into novel liquid crystalline materials.
Safety and Handling
This compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its unique physicochemical properties, stemming from the tetrafluoroethoxy group, offer researchers a powerful tool for molecular design. This technical guide provides a foundational understanding of this compound, intended to facilitate its application in cutting-edge research and development.
References
- 1. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 35295-36-4 [chemicalbook.com]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | CAS: 35295-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound | 35295-36-4 | TCI AMERICA [tcichemicals.com]
- 6. PubChemLite - this compound (C9H6F4O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound 97 35295-36-4 [sigmaaldrich.com]
- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents [patents.google.com]
- 15. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Introduction
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, with CAS number 35295-36-4, is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] The incorporation of the tetrafluoroethoxy moiety can substantially alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in drug design.[3]
Molecular Structure and Analytical Overview
The primary objective of a multi-technique spectroscopic analysis is to confirm the molecular structure, where every proton, carbon, and functional group is accounted for.
Molecular Formula: C₉H₆F₄O₂[4] Molecular Weight: 222.14 g/mol [4]
Below is the annotated chemical structure, which will serve as the reference for all subsequent spectral assignments.
Caption: Annotated structure of this compound.
Part 1: ¹H NMR Spectroscopy – The Proton Framework
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most direct insight into the hydrogen environment of a molecule. For this compound, we anticipate a distinct set of signals confirming the presence of the aldehyde, the disubstituted aromatic ring, and the unique tetrafluoroethoxy group.
Predicted ¹H NMR Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Expert Insights |
| H-C7 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing C=O. Its lack of adjacent protons results in a sharp singlet. |
| H2 / H6 | 7.90 - 8.00 | Doublet (d) | J (ortho) ≈ 8-9 Hz | These protons are ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. They are coupled to H3/H5, respectively. |
| H3 / H5 | 7.35 - 7.45 | Doublet (d) | J (ortho) ≈ 8-9 Hz | These protons are ortho to the electron-donating ether oxygen, which shields them relative to H2/H6. They appear further upfield. |
| H-C9 | 6.0 - 6.5 | Triplet of triplets (tt) | ²JH-F ≈ 53 Hz, ³JH-F ≈ 3-5 Hz | This proton is on a carbon adjacent to a CF₂ group and bonded to another CF₂ group. The large coupling (²J) arises from the two geminal fluorine atoms, splitting the signal into a triplet. Each of these peaks is further split into a triplet by the smaller coupling (³J) to the two vicinal fluorine atoms on C8. This complex pattern is a definitive signature of the -CF₂CHF₂ moiety. |
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol is essential for acquiring high-quality, reproducible data.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Part 2: ¹³C NMR Spectroscopy – The Carbon Backbone
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom, revealing the carbon skeleton of the molecule. The use of proton broadband decoupling simplifies the spectrum to a series of singlets, whose chemical shifts are highly informative.
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Coupled) | Rationale & Expert Insights | |:---|:---|:---|:---|:---| | C7 (C=O) | 190 - 192 | Singlet | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. | | C4 (C-O) | 162 - 165 | Triplet (²JC-F ≈ 35-40 Hz) | This aromatic carbon is directly attached to the ether oxygen, shifting it downfield. It experiences coupling to the two fluorine atoms on C8. | | C1 (C-CHO) | 131 - 133 | Singlet | The ipso-carbon attached to the aldehyde group. Its chemical shift is influenced by the carbonyl's electron-withdrawing nature. | | C2 / C6 | 132 - 134 | Singlet | Aromatic carbons ortho to the aldehyde group. | | C3 / C5 | 115 - 117 | Singlet | Aromatic carbons ortho to the ether group. Shielded by the oxygen's lone pairs. | | C8 (-OCF₂-) | 118 - 122 | Triplet (¹JC-F ≈ 250-260 Hz) | This carbon is directly bonded to two fluorine atoms, resulting in a very large one-bond C-F coupling constant that splits the signal into a triplet. | | C9 (-CHF₂-) | 110 - 114 | Triplet (¹JC-F ≈ 240-250 Hz) | This carbon is also directly bonded to two fluorine atoms, leading to a large one-bond C-F coupling constant and a triplet signal. The presence of a proton slightly shields it relative to C8. |
Experimental Protocol: ¹³C NMR Spectroscopy
The low natural abundance of ¹³C necessitates slightly different acquisition parameters compared to ¹H NMR.
-
Sample Preparation: A more concentrated sample is preferred (20-50 mg in ~0.7 mL of CDCl₃).
-
Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used on a 100 MHz (for ¹³C) spectrometer. A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low sensitivity of the ¹³C nucleus. The spectral width should be set to ~240 ppm.
-
Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and referencing (CDCl₃ solvent peak at 77.16 ppm).
Part 3: FT-IR Spectroscopy – Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insights |
| ~3080 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |
| ~2830 & ~2730 | Aldehyde C-H Stretch | Weak | These two distinct, weak bands, known as Fermi doublets, are a hallmark of the aldehyde functional group and provide strong evidence for its presence. |
| 1700 - 1715 | Aldehyde C=O Stretch | Strong, Sharp | The conjugation of the carbonyl with the aromatic ring slightly lowers its stretching frequency from that of a saturated aldehyde. This is typically the most intense peak in the spectrum. |
| 1590 - 1610 | Aromatic C=C Stretch | Strong-Medium | Vibrations of the carbon-carbon double bonds within the benzene ring. |
| 1240 - 1260 | Aryl-O Stretch (C-O-C) | Strong | The stretching vibration of the ether linkage to the aromatic ring. |
| 1100 - 1300 | C-F Stretch | Very Strong | C-F bonds produce extremely strong, often broad, absorption bands. The presence of multiple fluorine atoms results in a complex and intense absorption pattern in this region, confirming the fluoroalkane character of the side chain. |
Experimental Protocol: FT-IR Spectroscopy
Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.
Part 4: Mass Spectrometry – Molecular Weight and Fragmentation
Mass Spectrometry (MS) provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, we would expect to see the molecular ion and characteristic losses of its functional components.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Predicted Ion | Rationale & Expert Insights |
| 222 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. Its presence confirms the molecular weight of 222.14 g/mol .[5] |
| 221 | [M-H]⁺ | A common fragment resulting from the loss of the aldehydic hydrogen. Often a prominent peak in the spectra of aldehydes. |
| 193 | [M-CHO]⁺ | Resulting from the loss of the formyl radical (•CHO, 29 Da). |
| 121 | [C₇H₅O₂]⁺ | This corresponds to the 4-hydroxybenzoyl cation, resulting from cleavage of the C-O ether bond and loss of the C₂HF₄ radical. |
| 103 | [C₂HF₄]⁺ | The tetrafluoroethyl radical cation, though likely less stable and abundant. |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at ~100°C and ramping to ~250°C to ensure proper volatilization and separation.
-
Mass Spectrometry (MS): The GC eluent is directed into an electron ionization (EI) source (standard 70 eV). The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum corresponding to that peak is analyzed for the molecular ion and fragmentation pattern.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and definitive analytical package for the structural verification of this compound. The predicted spectral data presented in this guide, rooted in fundamental chemical principles, establishes a clear set of benchmarks for researchers. The aldehyde proton singlet near 10 ppm, the characteristic AA'BB' aromatic pattern, and the unique triplet of triplets for the -CHF₂ proton in ¹H NMR are key identifiers. These are complemented by the downfield carbonyl signal in ¹³C NMR, the strong C=O and C-F stretches in the FT-IR spectrum, and the molecular ion peak at m/z 222 in the mass spectrum. Adherence to the outlined protocols will ensure the generation of high-fidelity data, enabling confident structural confirmation and facilitating the progression of research and development endeavors.
References
An In-Depth Technical Guide to the Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Introduction: The Significance of the Tetrafluoroethoxy Moiety in Modern Chemistry
The incorporation of fluorine and fluorinated alkyl groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make it a valuable tool for fine-tuning the properties of bioactive compounds and advanced materials. Among the various fluorinated substituents, the 1,1,2,2-tetrafluoroethoxy group (–OCHF₂CF₂) has emerged as a particularly interesting moiety. Its presence can significantly influence the conformational preferences and binding affinities of molecules, making it a desirable feature in the design of novel pharmaceuticals and functional materials.
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a key building block that provides a versatile platform for the introduction of the tetrafluoroethoxy group into a wide range of molecular scaffolds. The aldehyde functionality serves as a synthetic handle for numerous chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures. This guide provides an in-depth technical overview of the primary and most practical synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for successful synthesis.
Primary Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet robust reaction remains a mainstay in organic synthesis for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The overall transformation for the synthesis of the target molecule is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
The reaction proceeds in two key steps:
-
Deprotonation of 4-hydroxybenzaldehyde: A suitable base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of a 1,1,2,2-tetrafluoroethyl halide, displacing the halide leaving group in a bimolecular nucleophilic substitution (Sₙ2) reaction.
Mechanistic Insights
The Williamson ether synthesis is a classic example of an Sₙ2 reaction. The key mechanistic features are:
-
Concerted Mechanism: The bond formation between the oxygen of the phenoxide and the carbon of the tetrafluoroethyl group occurs simultaneously with the breaking of the carbon-halide bond.
-
Backside Attack: The nucleophilic phenoxide attacks the carbon atom from the side opposite to the leaving group.
-
Stereochemistry: While not relevant for the tetrafluoroethyl group, in cases where the electrophilic carbon is a stereocenter, the Sₙ2 mechanism leads to an inversion of configuration.
Caption: Mechanistic pathway of the Williamson ether synthesis.
Experimental Protocol: A Representative Procedure
Starting Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Hydroxybenzaldehyde | 122.12 | ≥98% | Commercially Available |
| 1,1,2,2-Tetrafluoroethyl Iodide | 227.93 | ≥97% | Commercially Available or Synthesized |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl Ether | 74.12 | Anhydrous | Commercially Available |
| Deionized Water | 18.02 | - | Laboratory Supply |
| Brine (saturated NaCl solution) | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (22.6 g, 163.8 mmol, 2.0 equiv), and anhydrous N,N-dimethylformamide (100 mL).
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Addition of Alkylating Agent: Slowly add 1,1,2,2-tetrafluoroethyl iodide (22.2 g, 97.5 mmol, 1.2 equiv) to the reaction mixture via a dropping funnel over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[5]
Caption: A streamlined workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid[6] |
| Molecular Formula | C₉H₆F₄O₂[7] |
| Molecular Weight | 222.14 g/mol [7] |
| Boiling Point | 227 °C (lit.)[5] |
| Density | 1.343 g/mL at 25 °C (lit.)[5] |
| Refractive Index (n²⁰/D) | 1.46 (lit.)[5] |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, and the -OCHF₂ proton. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and the carbons of the tetrafluoroethoxy group. |
| ¹⁹F NMR | Characteristic signals for the -CF₂- and -CHF₂ groups. |
| IR Spectroscopy | Strong absorption for the C=O stretch of the aldehyde, and C-O and C-F stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Alternative Starting Materials and Synthetic Considerations
Tetrafluoroethylating Agents
While 1,1,2,2-tetrafluoroethyl iodide is a suitable reagent, other tetrafluoroethylating agents could potentially be employed.
-
Tetrafluoroethylene (TFE): The direct reaction of the 4-formylphenoxide with tetrafluoroethylene gas is a potential route. However, TFE is a flammable and potentially explosive gas that requires specialized handling equipment and procedures, making it less practical for many research laboratories.[8]
-
Other 1,1,2,2-Tetrafluoroethyl Halides: The corresponding bromide or chloride could also be used, although their reactivity in Sₙ2 reactions is generally lower than that of the iodide.
Alternative Synthetic Routes
While the Williamson ether synthesis is the most direct approach, other strategies for the synthesis of fluorinated benzaldehydes could be considered, though they are likely to be more complex and less efficient for this specific target molecule.
-
Halogen Exchange (Halex) Reaction: Starting from 4-(1,1,2,2-tetrachloroethoxy)benzaldehyde, a halogen exchange reaction with a fluoride source could be envisioned. However, the synthesis of the starting material and the conditions required for the Halex reaction may be challenging.
-
Formylation of a Precursor: Formylation of a pre-existing 1-(1,1,2,2-tetrafluoroethoxy)benzene could be another possibility, for instance, through a Vilsmeier-Haack or Gattermann-Koch reaction. This would require the prior synthesis of the tetrafluoroethoxybenzene derivative.
Conclusion
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and well-understood reaction. By employing 4-hydroxybenzaldehyde and a suitable 1,1,2,2-tetrafluoroethyl halide, researchers can access this valuable building block in good yields. The straightforward nature of this synthetic route, coupled with the commercial availability of the starting materials, makes it an attractive method for both academic and industrial laboratories. The ability to introduce the unique tetrafluoroethoxy moiety via this versatile benzaldehyde opens up numerous possibilities for the development of novel pharmaceuticals and advanced materials with tailored properties.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 35295-36-4 [chemicalbook.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
chemical reactivity of the aldehyde group in fluorinated benzaldehydes
An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in Fluorinated Benzaldehydes
Abstract
The introduction of fluorine atoms into the benzaldehyde scaffold profoundly alters the chemical reactivity of the aldehyde functional group. This technical guide provides a comprehensive analysis of the electronic effects of fluorine substitution and its mechanistic consequences on a variety of canonical aldehyde reactions. We delve into the enhanced electrophilicity of the carbonyl carbon, offering field-proven insights into reaction kinetics and pathways. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also detailed, validated experimental protocols for key synthetic transformations, including nucleophilic additions, oxidations, reductions, and pivotal carbon-carbon bond-forming reactions.
The Fluorine Factor: Electronic Influence on Aldehyde Reactivity
The unique properties of fluorine—the most electronegative element—are central to its utility in modifying molecular behavior. When appended to a benzaldehyde ring, fluorine atoms exert a powerful influence on the aldehyde group's reactivity, primarily through a strong electron-withdrawing inductive effect (-I effect).
This inductive withdrawal of electron density from the aromatic ring extends to the carbonyl carbon of the aldehyde. The result is a significant increase in the partial positive charge (δ+) on this carbon, enhancing its electrophilicity.[1][2] This heightened electrophilicity makes the aldehyde more susceptible to attack by nucleophiles, often accelerating reaction rates compared to non-fluorinated benzaldehyde.[1][3] While fluorine in the para position can theoretically exert a weak, resonance-donating effect (+R effect), the inductive effect is overwhelmingly dominant in governing the reactivity of the distal aldehyde group.
This fundamental electronic modification is the cornerstone for understanding the behavior of fluorinated benzaldehydes in a wide array of chemical transformations, which has significant implications for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
Caption: Impact of fluorine's inductive effect on benzaldehyde reactivity.
Core Reactivity: Nucleophilic Addition
The quintessential reaction of an aldehyde is nucleophilic addition. The increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes makes this a particularly favorable process.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[7] This intermediate is then typically protonated to yield an alcohol product. The electron-withdrawing fluorine atoms stabilize the developing negative charge on the oxygen in the transition state, thereby lowering the activation energy of the nucleophilic attack.
Caption: General mechanism for nucleophilic addition to an aldehyde.
Oxidation and Reduction of the Aldehyde Group
Oxidation to Carboxylic Acids
The aldehyde group in fluorinated benzaldehydes is readily oxidized to the corresponding carboxylic acid.[8] Common laboratory oxidizing agents are effective, but care must be taken as the aldehyde is also susceptible to air oxidation, which can lead to the formation of fluorinated benzoic acid impurities over time.[9]
A notable transformation is the Baeyer-Villiger oxidation, where the aldehyde is converted to a phenol via a formate ester intermediate. This has been applied in the synthesis of radiolabeled compounds like 4-[¹⁸F]fluoroguaiacol.[10]
Reduction to Alcohols
Fluorinated benzaldehydes can be reduced to their corresponding benzyl alcohols using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
The Cannizzaro Reaction: A Disproportionation Pathway
Under strongly basic conditions, fluorinated benzaldehydes, which lack α-hydrogens, can undergo the Cannizzaro reaction. This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and a second molecule is oxidized to the carboxylic acid.[11] This is a critical consideration and a potential side reaction in base-mediated transformations like the Wittig reaction.[11]
Carbon-Carbon Bond Formation: Synthetic Cornerstones
The enhanced reactivity of fluorinated benzaldehydes makes them excellent substrates for a variety of crucial carbon-carbon bond-forming reactions.
The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes using a phosphorus ylide.[8][12] The reaction of fluorinated benzaldehydes with ylides is often efficient. However, the choice of base and reaction conditions is critical to avoid the competing Cannizzaro side reaction.[11] Using milder organic bases or a two-phase system can help suppress decomposition pathways and favor the desired alkene product.[11][13]
-
Objective: To synthesize 4-fluorostilbene from 4-fluorobenzaldehyde and benzyltriphenylphosphonium chloride.
-
Causality: This protocol utilizes a two-phase system with 50% aqueous NaOH. The ylide is generated and reacts at the interface, which can minimize the exposure of the aldehyde to high concentrations of aqueous base, thereby reducing the risk of the Cannizzaro side reaction.[11]
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.2 equivalents)
-
4-Fluorobenzaldehyde (1.0 equivalent)
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH) solution (5-10 equivalents)
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 eq) and 4-fluorobenzaldehyde (1.0 eq). Add DCM and stir the mixture vigorously.[11]
-
Reaction: Slowly add the 50% aqueous NaOH solution dropwise to the rapidly stirred reaction mixture. A color change is typically observed.
-
Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the 4-fluorostilbene product and triphenylphosphine oxide as a byproduct.
-
Aldol Condensation (Claisen-Schmidt Variant)
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like fluorinated benzaldehydes) and an enolizable ketone to form an α,β-unsaturated ketone (a chalcone).[14][15] The electron-withdrawing fluorine atom enhances the electrophilicity of the aldehyde, making it an excellent reaction partner.[14] Both traditional solvent-based and environmentally friendly solvent-free methods are highly effective.[14][16]
| Ketone | Catalyst | Solvent | Time | Yield (%) | Reference |
| Acetophenone | NaOH | Ethanol | 2-4 h | ~85-95 | [14] |
| Acetophenone | Solid NaOH | None | 5-10 min | ~90-98 | [14] |
| 4'-Methylacetophenone | KOH | Ethanol | 3 h | High | [14] |
| Cyclohexanone | NaOH | Ethanol | 4 h | ~80-90 | [14] |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a fluorinated benzaldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst (like piperidine or an amine).[1][8] This reaction is highly efficient due to the enhanced electrophilicity of the fluorinated aldehyde.[1] The reaction proceeds through a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.[1] Mechanochemical (solvent-free grinding) methods have also proven to be highly effective and environmentally benign.[17][18]
Caption: Standard workflow for a Knoevenagel condensation reaction.[1]
Spectroscopic Characterization
Accurate characterization of fluorinated benzaldehydes and their reaction products is essential.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for structural elucidation. Crucially, ¹⁹F NMR is a highly specific and sensitive technique for confirming the presence and chemical environment of fluorine atoms in the molecule.[19][20][21]
-
Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation patterns, which are vital for identity confirmation.[4][22]
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic C=O stretch of the aldehyde group (typically ~1700 cm⁻¹) and its disappearance or transformation during a reaction.
Conclusion
The presence of fluorine on the benzaldehyde ring is not a passive modification; it is a powerful tool for tuning chemical reactivity. By increasing the electrophilicity of the aldehyde's carbonyl carbon, fluorine substitution facilitates a broad range of nucleophilic additions and related transformations that are fundamental to modern organic synthesis. For professionals in drug discovery and materials science, a deep understanding of these principles is crucial for the rational design and efficient synthesis of novel, high-value fluorinated molecules. This guide provides the foundational knowledge and practical protocols to effectively harness the unique reactivity of fluorinated benzaldehydes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. magritek.com [magritek.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
solubility of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in common organic solvents
An In-depth Technical Guide to the Solubility of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the physicochemical properties of the compound, outlines a detailed experimental protocol for solubility determination, and discusses the theoretical underpinnings of its solubility based on intermolecular forces. Furthermore, practical guidance on solvent selection for applications such as chemical reactions and purification is provided. While specific quantitative solubility data for this compound is not widely published, this guide offers a robust methodology for its empirical determination and rationalization.
Introduction: The Significance of Solubility in Chemical Applications
This compound is a fluorinated aromatic aldehyde with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceuticals and materials science.[1][2][3] The solubility of a compound is a critical physical property that dictates its utility in various applications. Understanding the solubility of this compound in different organic solvents is paramount for:
-
Reaction Chemistry: Ensuring that reactants are in the same phase for efficient and complete chemical reactions.
-
Purification: Selecting appropriate solvents for crystallization, extraction, and chromatography.[4][5][6]
-
Formulation: Developing stable and effective formulations in drug discovery and materials science.
This guide will provide the necessary theoretical and practical knowledge to approach the solubility determination of this compound systematically and with scientific rigor.
Physicochemical Properties of this compound
A foundational understanding of the compound's physicochemical properties is essential to predict its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [9][10] |
| Molecular Weight | 222.14 g/mol | [2][3][9][10] |
| Appearance | Colorless to light yellow/orange clear liquid | [11] |
| Density | 1.343 g/mL at 25 °C | [1][2][3] |
| Boiling Point | 227 °C | [1][2][3] |
| Refractive Index (n20/D) | 1.46 | [1][2][3] |
The structure of this compound features a moderately polar benzaldehyde group and a polar tetrafluoroethoxy group attached to a nonpolar benzene ring. This combination of polar and nonpolar moieties suggests that its solubility will be nuanced and highly dependent on the chosen solvent. The presence of the electronegative fluorine and oxygen atoms introduces significant polarity.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Based on its structure, this compound can participate in the following intermolecular interactions:
-
Dipole-Dipole Interactions: The carbonyl group (C=O) in the aldehyde and the C-F and C-O bonds in the tetrafluoroethoxy group create significant dipole moments.
-
London Dispersion Forces: Present in all molecules, these forces will be more significant with larger, more polarizable electron clouds.
-
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the ether and aldehyde groups can act as hydrogen bond acceptors.
Therefore, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents.
Experimental Determination of Solubility
Materials and Equipment
-
This compound (>97% purity)
-
A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Calibrated pipettes and syringes
Step-by-Step Experimental Protocol
-
Solvent Selection: Choose a range of solvents with varying polarities.[12][13][14][15]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. An excess is crucial to ensure saturation.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a few hours to allow any undissolved solute to settle.
-
For finely dispersed solids, centrifugation can be used to achieve clear separation.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample to determine the concentration of the dissolved solute.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the solute in the saturated solution.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Visual Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Predicted Solubility Profile and Data Presentation
While experimental data is pending, a qualitative prediction of solubility can be made based on solvent polarity.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | Mismatch in polarity. |
| Toluene | Nonpolar | Moderate | Aromatic ring interaction may enhance solubility. |
| Dichloromethane | Polar Aprotic | High | Favorable dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity and hydrogen bond accepting ability. |
| Acetone | Polar Aprotic | Very High | Strong dipole-dipole interactions and hydrogen bond acceptor. |
| Ethanol | Polar Protic | Moderate to High | Can act as a hydrogen bond donor to the solute's acceptor sites. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but higher polarity may slightly decrease solubility of the nonpolar part. |
| Water | Polar Protic | Very Low | The large nonpolar and fluorinated portion of the molecule will likely make it immiscible.[16] |
Disclaimer: The data in Table 2 is a prediction based on chemical principles and should be confirmed by experimental measurement.
Practical Applications of Solubility Data
The experimentally determined solubility data is invaluable for making informed decisions in a laboratory setting.
Solvent Selection for Chemical Synthesis
For a reaction involving this compound, an ideal solvent would dissolve all reactants to a sufficient concentration at the desired reaction temperature. A solvent with high solubility for the starting material, such as acetone or ethyl acetate, would likely be a good starting point.
Solvent Selection for Purification by Crystallization
An effective crystallization solvent should exhibit high solubility at an elevated temperature and low solubility at a lower temperature.[5][6] This differential solubility allows for the recovery of the pure compound upon cooling. A solvent pair, such as ethanol/water or toluene/hexane, might be effective if a single solvent does not provide the desired solubility profile.
Decision-Making Flowchart for Solvent Selection
Caption: Decision-making process for solvent selection.
Safety and Handling
This compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
While specific, publicly available solubility data for this compound is scarce, this technical guide provides a comprehensive roadmap for its determination and application. By understanding the compound's physicochemical properties and the theoretical principles of solubility, researchers can make informed predictions. The detailed experimental protocol offers a clear path to generating reliable quantitative data. This information is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the potential applications of this versatile fluorinated compound.
References
- 1. This compound | 35295-36-4 [chemicalbook.com]
- 2. 4-(1,1,2,2-四氟乙氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound , >97.0%(GC) , 35295-36-4 - CookeChem [cookechem.com]
- 4. chem.ws [chem.ws]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. This compound | 35295-36-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. scribd.com [scribd.com]
- 16. fishersci.com [fishersci.com]
commercial availability and suppliers of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
An In-depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde for Advanced Research
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorination can profoundly influence a molecule's physicochemical and biological properties, enhancing metabolic stability, binding affinity, lipophilicity, and bioavailability. Within this context, this compound emerges as a highly valuable and versatile synthetic intermediate.
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound (CAS No. 35295-36-4), focusing on its commercial availability, physicochemical properties, synthetic utility, and safe handling. The unique combination of a reactive aldehyde "handle" and a metabolically robust tetrafluoroethoxy group makes this compound a key building block for creating novel pharmaceuticals and advanced materials.
A-Level Technical Guide to the Applications of 1,1,2,2-Tetrafluoroethoxy Benzaldehydes in Modern Chemistry
This guide provides an in-depth exploration of tetrafluoroethoxy benzaldehydes, a class of chemical intermediates gaining significant traction in the fields of medicinal chemistry, agrochemicals, and materials science. We will delve into the unique physicochemical properties conferred by the tetrafluoroethoxy moiety, examine synthetic pathways, and present detailed applications, supported by experimental protocols and mechanistic insights. Our focus is to deliver not just a review of the literature, but a practical, field-proven perspective for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of the Tetrafluoroethoxy Group
At its core, a tetrafluoroethoxy benzaldehyde is an aromatic aldehyde functionalized with a -OCHF₂CF₂H group. This seemingly subtle addition is a strategic decision in molecular design, primarily because the tetrafluoroethoxy group acts as a powerful modulator of key molecular properties. Unlike more common alkoxy groups like methoxy (-OCH₃) or even the popular trifluoromethoxy (-OCF₃) group, the 1,1,2,2-tetrafluoroethoxy group offers a distinct combination of lipophilicity, metabolic stability, and electronic effects.[1][2]
The aldehyde functionality, a versatile chemical handle, serves as a gateway for a multitude of chemical transformations, allowing for the incorporation of this fluorinated motif into complex molecular scaffolds.[3][4] This combination makes tetrafluoroethoxy benzaldehydes highly valuable building blocks for creating novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[5][6]
Physicochemical Properties & Rationale for Use
The decision to incorporate a tetrafluoroethoxy group is driven by the predictable and advantageous changes it imparts to a parent molecule. These changes are rooted in the fundamental properties of the carbon-fluorine bond.
Key Physicochemical Advantages:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the tetrafluoroethoxy group exceptionally resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[7][8] Replacing a metabolically labile group (like a methoxy or benzyloxy group) with a tetrafluoroethoxy moiety can block common metabolic pathways, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][7]
-
Modulation of Lipophilicity: Fluorination generally increases lipophilicity (the ability to dissolve in fats and lipids), which can enhance a drug's ability to cross cell membranes. The tetrafluoroethoxy group provides a significant lipophilic contribution, which can be fine-tuned to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][9]
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms in the tetrafluoroethoxy group can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. This modulation can be critical for optimizing a drug's solubility, receptor binding affinity, and pharmacokinetic properties.[10]
-
Conformational Control: The steric bulk of the tetrafluoroethoxy group can influence the conformation of a molecule, locking it into a more bioactive shape for interacting with a biological target.
The following diagram illustrates the influence of the tetrafluoroethoxy group on key drug properties.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 5. nbinno.com [nbinno.com]
- 6. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. The introduction of the tetrafluoroethoxy group onto an aromatic aldehyde framework presents unique stereoelectronic challenges and opportunities that are critical for its application in drug discovery and materials science. This document synthesizes foundational principles of stereoelectronics, particularly the gauche effect in fluorinated systems, with proposed experimental and computational workflows for a rigorous characterization of this molecule. We will explore the expected conformational landscape, the rotational barriers of key dihedral angles, and the spectroscopic signatures that would confirm its structural and conformational properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structure-property relationships in fluorinated aromatic compounds.
Introduction and Molecular Overview
This compound is a substituted aromatic aldehyde with the chemical formula C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol [1][2]. Its structure, characterized by a benzaldehyde core functionalized at the para position with a tetrafluoroethoxy (-OCF₂CHF₂) group, is of significant interest due to the profound impact of fluorine substitution on molecular properties such as lipophilicity, metabolic stability, and binding affinity in biological systems[1][2]. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its interactions in a biological or material context.
The key structural features that dictate the molecule's conformation are the rotational degrees of freedom around the Ar-O, O-CF₂, and CF₂-CHF₂ bonds. The presence of four fluorine atoms in the ethoxy tail introduces significant stereoelectronic effects that are expected to govern the conformational preferences of this flexible chain.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [1] |
| CAS Number | 35295-36-4 | |
| Boiling Point | 227 °C | [3] |
| Density | 1.343 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.46 | [3] |
Theoretical Framework: The Influence of Fluorine on Conformation
The conformational landscape of this compound is largely dictated by the stereoelectronic properties of the tetrafluoroethoxy group. Unlike simple alkyl chains, fluorinated alkyl chains are subject to unique conformational constraints arising from the high electronegativity of fluorine.
The Gauche Effect in 1,2-Difluoroethane Analogs
The classic example illustrating the influence of fluorine on alkane conformation is the "gauche effect" observed in 1,2-difluoroethane. Counterintuitively, the gauche conformer, where the fluorine atoms are separated by a 60° dihedral angle, is more stable than the anti conformer, where they are at 180°[4]. This phenomenon is primarily attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. This interaction is maximized in the gauche conformation[4].
In the context of the -CF₂-CHF₂ fragment of our target molecule, similar gauche preferences are expected to play a crucial role in determining the conformation around the C-C bond.
Rotational Barrier of the Aryl-Ether Linkage
The rotation around the Ar-O bond is another critical conformational parameter. This rotation is influenced by a combination of steric hindrance between the ortho-hydrogens of the benzene ring and the CF₂ group, as well as electronic effects such as conjugation between the oxygen lone pairs and the aromatic π-system. Theoretical studies on substituted aromatic compounds have shown that both electron-donating and electron-withdrawing groups can influence these rotational barriers[5][6].
Proposed Workflow for Structural and Conformational Analysis
A comprehensive understanding of the molecular structure and conformation of this compound requires a combined experimental and computational approach. The following workflow outlines a self-validating system for its characterization.
Caption: Proposed workflow for the comprehensive characterization of this compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of fluorinated molecules. A suite of NMR experiments should be conducted to gain a detailed understanding of the molecule's structure and dynamics.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
1D NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F spectrum is particularly informative for fluorinated compounds.
-
2D NMR:
-
COSY: To establish ¹H-¹H correlations.
-
HSQC/HMQC: To determine one-bond ¹H-¹³C correlations.
-
HMBC: To identify long-range ¹H-¹³C correlations, which can help in assigning quaternary carbons.
-
¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is a critical experiment for determining through-space proximities between fluorine and hydrogen atoms, providing direct evidence for conformational preferences[7].
-
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide insights into the rotational barriers and the relative populations of different conformers.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. Obtaining suitable crystals is a critical prerequisite.
Protocol:
-
Crystal Growth: Employ various crystallization techniques such as slow evaporation of a solvent, vapor diffusion, or solvent layering to grow single crystals of suitable quality[8].
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion[9][10].
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a high-resolution molecular structure[11]. The resulting structure will provide precise bond lengths, bond angles, and dihedral angles in the solid state.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly DFT, is an indispensable tool for exploring the conformational landscape of flexible molecules and calculating the relative energies of different conformers.
Caption: A typical workflow for the computational conformational analysis of the target molecule.
Protocol:
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Conformational Search: Perform an initial conformational search using a computationally less expensive method like molecular mechanics to identify a set of low-energy conformers.
-
DFT Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p))[12][13]. The inclusion of a dispersion correction (e.g., D3) is recommended.
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies) for comparing the relative stabilities of the conformers.
-
Potential Energy Surface (PES) Scan: To investigate the rotational barriers, perform a relaxed PES scan by systematically rotating key dihedral angles (e.g., Ar-O-CF₂-C, O-CF₂-CHF₂-H) while optimizing the rest of the molecular geometry at each step. This will provide a detailed energy profile of the conformational changes.
Expected Results and Interpretation
Based on the theoretical framework, we can anticipate the following key findings from the proposed workflow:
-
Conformation of the Tetrafluoroethoxy Chain: The C-C bond within the -CF₂-CHF₂ fragment is expected to exhibit a preference for a gauche conformation due to the gauche effect. The ¹⁹F-¹H HOESY experiment would be instrumental in confirming this by showing through-space correlations between the fluorine and hydrogen atoms on the adjacent carbons.
-
Orientation of the Tetrafluoroethoxy Group relative to the Benzene Ring: The PES scan around the Ar-O bond will likely reveal a non-planar (perpendicular or near-perpendicular) orientation of the C-O-C plane with respect to the benzene ring as the most stable conformation to minimize steric clashes.
-
Overall Molecular Shape: The combination of the preferred conformations around the key rotatable bonds will determine the overall three-dimensional shape of the molecule. The X-ray crystal structure will provide a definitive snapshot of this in the solid state, while the NMR and computational data will describe the conformational equilibrium in solution.
Conclusion
The molecular structure and conformation of this compound are governed by a delicate interplay of steric and stereoelectronic effects, with the fluorine substituents playing a dominant role. A rigorous characterization, employing a synergistic combination of advanced NMR spectroscopy, single-crystal X-ray diffraction, and high-level computational modeling, is essential for a comprehensive understanding. The proposed workflows in this guide provide a robust framework for elucidating the conformational landscape of this molecule, which is critical for its rational application in drug design and materials science. The insights gained from such studies will enable a more predictive approach to the design of next-generation fluorinated molecules with tailored properties.
References
- 1. This compound | CAS: 35295-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 35295-36-4 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. joaquinbarroso.com [joaquinbarroso.com]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 10. hmdb.ca [hmdb.ca]
- 11. PubChemLite - this compound (C9H6F4O2) [pubchemlite.lcsb.uni.lu]
- 12. m.youtube.com [m.youtube.com]
- 13. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] The 1,1,2,2-tetrafluoroethoxy (-OCF₂CHF₂) group is a particularly valuable substituent that can significantly enhance metabolic stability, tune lipophilicity, and alter electronic characteristics, thereby improving a molecule's drug-like properties.[1][3] This guide provides an in-depth exploration of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a versatile chemical building block, for researchers, scientists, and drug development professionals. We will detail its unique attributes, provide protocols for its synthetic manipulation, and outline its application in the design of novel therapeutic agents, particularly as a scaffold for enzyme inhibitors.
The Tetrafluoroethoxy Group: A Bioisostere with Unique Advantages
In drug design, the ability to fine-tune a molecule's properties is paramount. The introduction of fluorine-containing motifs is a key strategy to achieve this.[4][5] While trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are well-established, the tetrafluoroethoxy group offers a distinct set of properties.[3][6]
-
Metabolic Stability: The C-F bond is exceptionally strong, making fluorinated groups resistant to metabolic degradation by cytochrome P450 enzymes.[1][3] Placing the -OCF₂CHF₂ group at the 4-position of the benzaldehyde ring effectively blocks para-hydroxylation, a common metabolic pathway for aromatic rings, thus potentially increasing the half-life of the resulting drug candidate.
-
Modulation of Lipophilicity: Fluorine is highly lipophilic.[3] The tetrafluoroethoxy group significantly increases the lipophilicity of the parent molecule, which can enhance membrane permeability and improve oral bioavailability.[1] This is a critical factor in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
-
Electronic Effects: As a potent electron-withdrawing group, the tetrafluoroethoxy moiety can modulate the pKa of nearby functional groups and influence the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with its biological target.[3]
The diagram below illustrates how incorporating the tetrafluoroethoxy group can strategically enhance the properties of a hypothetical lead compound.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of Novel Stilbene Analogues via Wittig Reaction with 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive protocol for the Wittig olefination of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The tetrafluoroethoxy group imparts unique electronic properties and metabolic stability, making its incorporation into complex scaffolds highly desirable. We detail the reaction mechanism, provide step-by-step protocols for using both stabilized and non-stabilized phosphonium ylides to control alkene geometry, and offer in-depth guidance on reaction setup, monitoring, purification, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel stilbene derivatives and other vinyl-substituted aromatic compounds.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon double bonds by coupling a carbonyl compound with a phosphonium ylide.[1][2] Its predictability in positioning the double bond, replacing a C=O group precisely, makes it superior to many elimination-based methods which can yield mixtures of isomers.[3] In pharmaceutical development, the Wittig reaction is instrumental in constructing complex molecular architectures, including stilbene and its derivatives, which are known for a wide range of biological activities.[4][5][6]
The substrate of focus, this compound, is of particular interest. The tetrafluoroethoxy moiety is a bioisostere for various functional groups, offering a unique combination of properties. It is highly lipophilic and acts as a moderate electron-withdrawing group through strong inductive effects, which can enhance the metabolic stability and modify the pharmacokinetic profile of a drug candidate.[7] This electron-withdrawing nature increases the electrophilicity of the aldehyde's carbonyl carbon, making it a highly reactive partner in the Wittig reaction.[8]
This guide will explain the causality behind experimental choices, from ylide selection to control stereochemical outcomes (E/Z isomerism) to advanced purification strategies for removing the persistent triphenylphosphine oxide byproduct.[9][10][11]
Reaction Mechanism and Stereochemical Control
The Wittig reaction proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde.[12][13] This forms a betaine intermediate which rapidly cyclizes to a four-membered ring, the oxaphosphetane.[10] The thermodynamic driving force of the reaction is the subsequent irreversible decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[14]
Caption: General mechanism of the Wittig Reaction.
The stereochemistry of the resulting alkene is dictated by the nature of the 'R' group on the ylide.[10][15] This provides a powerful tool for synthetic control:
-
Non-stabilized Ylides (R' = alkyl, H): These ylides are highly reactive. The reaction is under kinetic control, proceeding rapidly through a less stable syn-oxaphosphetane intermediate to yield predominantly the (Z)-alkene .[11]
-
Stabilized Ylides (R' = CO₂R, COR, CN): These ylides are less reactive due to resonance stabilization of the carbanion.[11][16] The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which decomposes to yield the (E)-alkene with high selectivity.[2][11]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a (Z)-alkene using a non-stabilized ylide and an (E)-alkene using a stabilized ylide.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 35295-36-4 | Sigma-Aldrich | Purity ≥97%[17] |
| Benzyltriphenylphosphonium chloride | 1100-88-5 | Sigma-Aldrich | For (Z)-alkene synthesis. Dry thoroughly before use. |
| Ethyl (triphenylphosphoranylidene)acetate | 5737-27-9 | Sigma-Aldrich | A stable ylide for (E)-alkene synthesis. |
| n-Butyllithium (n-BuLi) | 109-72-8 | Sigma-Aldrich | 2.5 M solution in hexanes. Handle under inert atmosphere. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich | Driest grade available (<50 ppm H₂O). |
| Diethyl ether, anhydrous | 60-29-7 | Sigma-Aldrich | For workup and extraction. |
| Hexanes | 110-54-3 | Sigma-Aldrich | For chromatography and recrystallization. |
| Ethyl Acetate | 141-78-6 | Sigma-Aldrich | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | For drying organic layers. |
Protocol 1: Synthesis of (Z)-1-(1,1,2,2-Tetrafluoroethoxy)-4-styrylbenzene
This protocol utilizes a non-stabilized ylide generated in situ to favor the (Z)-isomer.
Step 1: Ylide Generation
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add benzyltriphenylphosphonium chloride (1.2 eq, e.g., 1.05 g, 2.7 mmol).
-
Add anhydrous THF (15 mL) via syringe. Stir the resulting suspension.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.1 eq, e.g., 1.0 mL of 2.5 M solution, 2.5 mmol) dropwise via syringe over 5 minutes. A deep orange or red color indicates the formation of the ylide.[15]
-
Allow the mixture to stir at 0 °C for 1 hour under a nitrogen atmosphere.[18]
Step 2: Wittig Reaction
-
Dissolve this compound (1.0 eq, e.g., 0.5 g, 2.25 mmol) in anhydrous THF (5 mL).
-
Slowly add the aldehyde solution to the stirring ylide solution at 0 °C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot indicates completion, typically within 2-4 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo. The crude product will be a mixture of the alkene and triphenylphosphine oxide (TPPO).
-
Purification: TPPO can be challenging to remove.[9]
-
Option A (Chromatography): Carefully perform flash column chromatography on silica gel using a non-polar eluent system (e.g., pure hexanes, gradually increasing to 98:2 hexanes:ethyl acetate). The less polar alkene product should elute before the more polar TPPO.
-
Option B (Recrystallization): Recrystallize the crude solid from a minimal amount of cold hexanes or ethanol/water to isolate the alkene, as TPPO may be more soluble.[1][19]
-
Protocol 2: Synthesis of (E)-Ethyl 3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)acrylate
This protocol uses a commercially available stabilized ylide to favor the (E)-isomer.[20]
Step 1: Reaction Setup
-
To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq, e.g., 0.5 g, 2.25 mmol).
-
Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq, e.g., 0.87 g, 2.5 mmol). This ylide is stable enough to be handled in air.[2]
-
Add a suitable solvent such as toluene or dichloromethane (DCM) (15 mL).
Step 2: Wittig Reaction
-
Heat the mixture to reflux (for toluene) or stir at room temperature (for DCM). Stabilized ylides are less reactive and may require heat.[20]
-
Monitor the reaction by TLC (e.g., 8:2 Hexanes:Ethyl Acetate) for the consumption of the aldehyde. The reaction is typically complete within 12-24 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and concentrate the solvent in vacuo.
-
The purification challenge with TPPO remains. Add a small amount of hexanes or diethyl ether to the crude residue and stir vigorously. The desired (E)-alkene is often less soluble and may precipitate out, while the TPPO remains in the non-polar solvent.
-
Filter the solid product and wash with cold hexanes.
-
If necessary, further purify the product by flash column chromatography or recrystallization from ethanol.
Workflow and Troubleshooting
Caption: Experimental workflow for the Wittig reaction.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive ylide (moisture contamination). | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use freshly titrated n-BuLi. |
| Aldehyde is unreactive. | For stabilized ylides, increase reaction temperature and/or time. The tetrafluoroethoxy group is electron-withdrawing and should activate the aldehyde, so this is less likely.[8] | |
| Starting Aldehyde Recovered | Ylide decomposed before addition of aldehyde. | Generate the ylide in the presence of the aldehyde (one-pot method) for less stable ylides.[20] |
| Insufficient base or reaction time for ylide formation. | Ensure correct stoichiometry of base. Allow sufficient time for ylide formation before adding the aldehyde. | |
| Difficult Purification | Product and TPPO have similar polarity. | Convert TPPO to a highly polar phosphonium salt by adding iodomethane, or oxidize any remaining triphenylphosphine to TPPO with hydrogen peroxide, then remove via chromatography.[9] |
| Product and TPPO co-crystallize. | Try different solvent systems for recrystallization. A non-polar solvent like hexanes is often effective as TPPO has some solubility while non-polar alkenes may crash out upon cooling.[14] | |
| Incorrect Stereoisomer | Using a stabilized ylide when (Z)-isomer is desired, or vice-versa. | Select the appropriate ylide based on the desired stereochemical outcome.[10][11] |
| Presence of lithium salts can sometimes favor the (E)-alkene even with unstabilized ylides. | Use a sodium- or potassium-based base (e.g., NaH, KHMDS) to generate the ylide for higher (Z)-selectivity.[10] |
Safety Precautions
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Wear fire-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Phosphonium Salts: Can be irritating. Avoid inhalation of dust and skin contact.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Synthesis of stilbene derivatives with inhibition of SARS coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 9. tandfonline.com [tandfonline.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound 97 35295-36-4 [sigmaaldrich.com]
- 18. reddit.com [reddit.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Reductive Amination of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the reductive amination of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a key synthetic intermediate in pharmaceutical and agrochemical research. We delve into the mechanistic nuances of this transformation, offering detailed, field-proven protocols for the synthesis of secondary amines. Particular emphasis is placed on the selection of reagents and the optimization of reaction conditions to address the electronic properties of the fluorinated substrate. This guide is intended to empower researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, is widely employed in the pharmaceutical industry for the synthesis of a vast array of biologically active molecules.[3] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to yield the final amine product.[1]
The substrate of focus, this compound, presents a unique electronic profile. The tetrafluoroethoxy group is strongly electron-withdrawing, which can influence the reactivity of the aldehyde and the stability of the imine intermediate. Understanding these electronic effects is paramount for the successful execution of its reductive amination.
Mechanistic Considerations and Reagent Selection
The electron-withdrawing nature of the tetrafluoroethoxy substituent on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the amine. However, it can also destabilize the resulting iminium ion, potentially affecting the overall reaction rate and efficiency.
Choice of Reducing Agent: A Critical Decision
The selection of an appropriate reducing agent is critical to the success of a reductive amination reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations due to its mildness and remarkable selectivity for imines and iminium ions over aldehydes and ketones.[4][5][6][7] Its tolerance for a wide range of functional groups makes it particularly suitable for complex molecule synthesis.[8] For electron-deficient aldehydes like this compound, NaBH(OAc)₃ is highly recommended.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde.[7] Therefore, its use typically requires a two-step approach where the imine is pre-formed before the addition of the reducing agent. This can be a viable alternative, especially when optimizing for cost or specific reaction conditions.
-
Catalytic Hydrogenation: While effective, this method is often less chemoselective and may require specialized equipment.
The Role of the Solvent and Additives
The choice of solvent can significantly impact the reaction rate and yield.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are the most commonly used solvents for reductive aminations with NaBH(OAc)₃.[5][6] They are non-protic and effectively solubilize the reactants.
-
Tetrahydrofuran (THF): Another suitable aprotic solvent.[5][6]
-
Methanol (MeOH) and Ethanol (EtOH): These are typically used with NaBH₄. When using NaBH(OAc)₃, these protic solvents are generally avoided as they can react with the reducing agent.[7]
-
Acetic Acid (AcOH): The addition of a catalytic amount of acetic acid can accelerate the reaction, particularly with less nucleophilic amines, by facilitating iminium ion formation.[4]
Experimental Protocols
The following protocols are designed as a starting point for the reductive amination of this compound with a variety of primary and secondary amines. Optimization may be required for specific substrates.
General Protocol using Sodium Triacetoxyborohydride (Preferred Method)
This one-pot procedure is recommended for its simplicity and high efficiency.
Figure 1: General workflow for reductive amination using NaBH(OAc)₃.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) at room temperature, add the amine (1.0-1.2 eq).
-
If the amine is a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
(Optional) If the amine is weakly nucleophilic, add a catalytic amount of acetic acid (0.05-0.1 eq).
-
Stir the mixture for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Two-Step Protocol using Sodium Borohydride
This method is useful when NaBH(OAc)₃ is not available or if dialkylation is a concern with primary amines.[5][6]
Figure 2: Two-step workflow for reductive amination using NaBH₄.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate or DCM
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol (0.2-0.5 M).
-
Stir the solution at room temperature for 1-3 hours to facilitate imine formation. The formation of the imine can be monitored by TLC or NMR.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Expected Reagent Stoichiometry and Solvents
| Parameter | NaBH(OAc)₃ Protocol | NaBH₄ Protocol |
| Aldehyde | 1.0 eq | 1.0 eq |
| Amine | 1.0-1.2 eq | 1.0-1.2 eq |
| Reducing Agent | 1.2-1.5 eq | 1.5-2.0 eq |
| Solvent | DCM, DCE, THF | Methanol, Ethanol |
| Additive | Acetic Acid (catalytic, optional) | None |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider adding a catalytic amount of acetic acid to the NaBH(OAc)₃ protocol to facilitate iminium ion formation. For the NaBH₄ protocol, ensure sufficient time is allowed for imine formation before adding the reducing agent.
-
Formation of Side Products: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is more common with NaBH₄. Using the more selective NaBH(OAc)₃ should mitigate this.
-
Dialkylation of Primary Amines: If double alkylation of a primary amine is observed, consider using the two-step NaBH₄ protocol, as pre-forming the imine can reduce the concentration of the free primary amine available for a second reaction.
-
Purification Challenges: The resulting fluorinated amines can sometimes be challenging to purify. A standard silica gel column is usually effective. If the product is basic, consider an acid-base extraction during the workup to remove non-basic impurities.
Conclusion
The reductive amination of this compound is a highly effective transformation for the synthesis of a diverse range of secondary amines. The use of sodium triacetoxyborohydride in a one-pot protocol offers a mild, selective, and efficient route. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can readily access valuable fluorinated amine building blocks for applications in drug discovery and materials science.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Grignard reaction optimization with 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Application Note & Protocol Guide
Topic: Optimization of the Grignard Reaction with 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde for the Synthesis of Novel Diaryl Methanols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Diaryl Methanols
The diaryl methanol scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The introduction of fluorine-containing substituents, such as the 1,1,2,2-tetrafluoroethoxy group, can dramatically modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Consequently, the synthesis of novel diaryl methanols bearing such groups is of significant interest.
The Grignard reaction, a cornerstone of carbon-carbon bond formation for over a century, remains a powerful and versatile tool for accessing these valuable compounds.[2][3] This application note provides a comprehensive guide to the successful execution and optimization of the Grignard reaction between an arylmagnesium halide and this compound. We will delve into the mechanistic nuances, critical optimization parameters, and detailed, field-proven protocols designed to ensure high-yield, reproducible synthesis.
Reaction Mechanism and Key Challenges
The fundamental mechanism of the Grignard reaction involves the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[4][5] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final secondary alcohol product.[6][7]
Influence of the Tetrafluoroethoxy Substituent
The 4-(1,1,2,2-tetrafluoroethoxy) group on the benzaldehyde ring presents unique challenges and considerations:
-
Enhanced Electrophilicity: As a potent electron-withdrawing group, it significantly increases the electrophilicity of the carbonyl carbon. This can accelerate the desired nucleophilic addition but may also promote side reactions.[8]
-
Potential for Single Electron Transfer (SET): With highly electron-deficient aromatic aldehydes, a competing single electron transfer (SET) mechanism can occur, leading to the formation of radical intermediates and undesired side products like pinacol coupling dimers.[9][10] Careful temperature control is crucial to favor the desired polar nucleophilic addition pathway.
-
Inertness of C-F Bonds: The C-F bonds within the tetrafluoroethoxy moiety are exceptionally strong and do not react with the Grignard reagent, ensuring the integrity of the substituent throughout the transformation.[11][12]
Core Parameters for Reaction Optimization
A successful Grignard reaction is contingent on the rigorous control of several key experimental variables. The high reactivity of the Grignard reagent demands a meticulous approach to setup and execution.
Magnesium Activation: The Critical Initiation Step
Magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO), which prevents its reaction with the organic halide.[11][13] This layer must be disrupted to initiate the formation of the Grignard reagent.
-
Chemical Activation: The most common method involves adding a small amount of an activator like iodine (I₂) or 1,2-dibromoethane.[11][14] 1,2-dibromoethane is particularly effective as its reaction with magnesium produces ethylene gas, providing a clear visual indication of successful activation.[13][15]
-
Mechanical Activation: In-situ crushing of magnesium turnings or vigorous stirring can also help expose a fresh, reactive metal surface.[11][16]
Anhydrous Conditions: A Non-Negotiable Requirement
Grignard reagents are potent bases and are rapidly quenched by protic sources, especially water.[7][17] The presence of even trace amounts of moisture can completely inhibit the reaction.
-
Glassware: All glassware must be rigorously dried before use, either in an oven at >120°C for several hours or by flame-drying under a vacuum, and then cooled under an inert atmosphere (e.g., nitrogen or argon).[8][18]
-
Solvents: Only anhydrous solvents should be used. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are ideal as they are aprotic and help to stabilize the Grignard reagent by coordination.[11][17]
Temperature Control: Managing Exothermicity
Both the formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[6][11]
-
Reagent Formation: The initial rate of formation should be controlled to maintain a gentle reflux.
-
Aldehyde Addition: The solution of this compound must be added slowly to the Grignard reagent at a reduced temperature (e.g., 0 °C). This practice is critical to control the reaction rate, dissipate heat, and minimize the formation of side products.[8][14]
Detailed Experimental Protocols
The following protocols describe the synthesis of (4-(1,1,2,2-tetrafluoroethoxy)phenyl)(phenyl)methanol using phenylmagnesium bromide as a representative Grignard reagent.
Protocol 1: Preparation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1-2 small crystals)
-
Bromobenzene (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.[18]
-
Place the magnesium turnings in the flask and add a single crystal of iodine.[14]
-
Flush the entire system with dry nitrogen.
-
Add a small volume of anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous THF.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by the fading of the iodine color and gentle bubbling or refluxing of the solvent.[14] Gentle warming with a heat gun may be required to start the reaction.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a cloudy, greyish-brown solution.
Protocol 2: Grignard Reaction with this compound
Materials:
-
Freshly prepared Phenylmagnesium Bromide solution (from Protocol 1)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Cool the flask containing the phenylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF in a dry dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exotherm.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for an additional 1-2 hours to ensure completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Protocol 3: Work-up and Purification
Materials:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl Acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride while stirring vigorously.[14][19] Continue adding the quenching solution until no further exothermic reaction is observed and the solids have dissolved into two clear layers.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether.[19]
-
Washing: Combine all the organic extracts and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[14][18]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14]
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by standard techniques such as recrystallization or flash column chromatography on silica gel to yield the pure diaryl methanol.
Data Presentation: Representative Quantitative Data
The following table provides representative quantities for a laboratory-scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| Magnesium Turnings | 24.31 | 1.2 | 12.0 | 292 mg |
| Bromobenzene | 157.01 | 1.1 | 11.0 | 1.73 g (1.16 mL) |
| This compound | 222.14 | 1.0 | 10.0 | 2.22 g |
| Product: (4-(...)-phenyl)(phenyl)methanol | 300.26 | - | - | ~2.4 - 2.7 g (80-90% Yield) |
Note: Yields are hypothetical and depend on optimized reaction conditions and purification efficiency.
Visualizations
Chemical Reaction Mechanism
Caption: Mechanism of the Grignard reaction with an aldehyde.
Experimental Workflow
Caption: General workflow for the synthesis of diaryl methanols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.[8]2. Poor quality or passivated magnesium.[11] | 1. Ensure all glassware is rigorously oven/flame-dried and cooled under inert gas. Use freshly opened anhydrous solvent.[18]2. Gently crush Mg turnings in the flask before starting. Use a fresh crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[13][14] |
| Low Yield of Product | 1. Grignard reagent was quenched by moisture or acidic impurities.2. Side reactions (e.g., Wurtz coupling).[8]3. Incomplete reaction. | 1. Re-verify all anhydrous procedures. Ensure aldehyde is free of acidic impurities.2. Add the organic halide solution slowly during Grignard formation to keep its concentration low. Maintain low temperatures during the aldehyde addition.[8]3. Allow the reaction to stir longer at room temperature after addition is complete. Monitor by TLC. |
| Formation of Biphenyl Impurity | Wurtz coupling between phenylmagnesium bromide and unreacted bromobenzene.[18] | This is a common side product. Minimize by ensuring slow, dropwise addition of bromobenzene during reagent formation. Biphenyl can typically be removed during silica gel chromatography. |
| Difficult Work-up (Persistent Emulsion) | Formation of magnesium hydroxides/salts at the interface. | Add more of the organic extraction solvent (e.g., diethyl ether). If the emulsion persists, a gentle filtration through a pad of Celite may be necessary. A thorough brine wash also helps break emulsions.[19] |
References
- 1. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. leah4sci.com [leah4sci.com]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. researchgate.net [researchgate.net]
- 17. adichemistry.com [adichemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde as a Strategic Building Block for Novel Pharmaceuticals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. The 1,1,2,2-tetrafluoroethoxy (TFE) group, in particular, has emerged as a bioisostere for moieties like the methoxy or dimethylamino groups, providing unique electronic and conformational benefits while enhancing metabolic stability. This document provides an in-depth guide for researchers and drug development professionals on the utility and application of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a versatile building block for accessing novel chemical matter. We present detailed, field-tested protocols for key synthetic transformations, including reductive amination, Wittig olefination, and Claisen-Schmidt condensation, explaining the causal logic behind experimental choices to ensure reproducible and scalable success.
The Tetrafluoroethoxy Group: A Privileged Moiety in Drug Design
The introduction of fluorine can profoundly influence a molecule's biological profile.[1] The TFE (–OCF₂CHF₂) group is particularly advantageous. Unlike the more common trifluoromethoxy (–OCF₃) group, the TFE moiety possesses a hydrogen atom capable of acting as a weak hydrogen bond donor, while its overall electronic effect remains strongly electron-withdrawing. This unique combination can improve metabolic stability by blocking common sites of oxidative metabolism (e.g., O-dealkylation) and enhance binding affinity through favorable electrostatic and hydrogen bonding interactions.[2][3] The use of this compound provides a direct and efficient entry point to introduce this valuable pharmacophore into a diverse range of molecular scaffolds.
Physicochemical and Safety Profile
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Source(s) |
| CAS Number | 35295-36-4 | [4][5] |
| Molecular Formula | C₉H₆F₄O₂ | [5][6] |
| Molecular Weight | 222.14 g/mol | [5] |
| Boiling Point | 227 °C (lit.) | [4] |
| Density | 1.343 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.46 (lit.) | [4] |
| Safety Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |
| GHS Hazard Codes | H315, H319, H335 | [7] |
Synthetic Transformations & Protocols
The aldehyde functionality of this compound is a versatile handle for a multitude of synthetic operations. Below are detailed protocols for three high-impact reactions crucial for pharmaceutical development.
Reductive Amination: Accessing Bioactive Amines
Reductive amination is arguably the most widely used method for synthesizing secondary and tertiary amines, which are prevalent in active pharmaceutical ingredients.[8][9] The one-pot procedure using a selective reducing agent like sodium triacetoxyborohydride (STAB) is highly efficient as it avoids the isolation of the intermediate imine and minimizes side reactions.[8][10]
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 2.22 g, 10.0 mmol).
-
Solvent Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE) (40 mL).
-
Amine Addition: Add aniline (1.0 eq, 0.93 g, 10.0 mmol) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq, 3.18 g, 15.0 mmol). Caution: The reaction may effervesce slightly. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. STAB is the reductant of choice for several reasons:
-
Chemoselectivity: It is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8][10]
-
Operational Simplicity: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is not acutely toxic and does not require acidic conditions that could be detrimental to sensitive functional groups.[8] The reaction can be performed as a one-pot procedure, enhancing operational efficiency.[11][12]
Caption: Workflow for one-pot reductive amination.
Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[13] It involves the reaction of the aldehyde with a phosphorus ylide, forming a C=C double bond with high regioselectivity.[14][15] This reaction is fundamental in drug synthesis for creating carbon scaffolds and linking molecular fragments.
-
Ylide Preparation (if not commercial): In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq, 11.0 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq, 11.0 mmol, 1.6 M in hexanes) dropwise. Allow the resulting deep red/orange solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to form the phosphorus ylide.
-
Reaction Setup: In a separate dry flask, dissolve this compound (1.0 eq, 2.22 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add the aldehyde solution dropwise via syringe or dropping funnel. The deep color of the ylide should fade upon addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by TLC, observing the consumption of the aldehyde.
-
Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the product.
The Wittig reaction mechanism is thought to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[13][15] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide (P=O bond) and the desired alkene. The formation of the strong P=O bond is the primary driving force for the reaction.[14] The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide; non-stabilized ylides (like the one in the protocol) typically favor the Z-alkene under salt-free conditions, while stabilized ylides favor the E-alkene.[16]
Caption: Decision logic for Wittig reaction stereocontrol.
Claisen-Schmidt Condensation: Crafting Chalcone Scaffolds
Chalcones (1,3-diaryl-2-propen-1-ones) are an important class of natural products and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[17][18] The Claisen-Schmidt condensation, a base-catalyzed reaction between a benzaldehyde and an acetophenone, is the most common and direct method for their synthesis.[19][20]
-
Reaction Setup: In a 250 mL flask, dissolve this compound (1.0 eq, 2.22 g, 10.0 mmol) and acetophenone (1.0 eq, 1.20 g, 10.0 mmol) in ethanol (50 mL). Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 40% aqueous solution of sodium hydroxide (NaOH). Slowly add the NaOH solution dropwise to the stirred mixture. The reaction is exothermic; maintain the temperature between 20-25 °C using a water bath if necessary.
-
Reaction Progression: A solid precipitate will typically form within 30-60 minutes. Continue to stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until it is neutral to litmus paper.
-
Filtration & Washing: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
This condensation is a classic example of a base-catalyzed aldol condensation followed by dehydration.[18]
-
Enolate Formation: The hydroxide base abstracts an acidic α-proton from the acetophenone to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the this compound.
-
Aldol Adduct: This forms a β-hydroxy ketone intermediate (the aldol adduct).
-
Dehydration: Under the basic reaction conditions, this intermediate readily dehydrates (loses a molecule of water) to form the thermodynamically stable, conjugated α,β-unsaturated ketone system of the chalcone.[21]
| Parameter | Condition/Reagent | Rationale |
| Catalyst | NaOH or KOH (aq. solution) | Strong base required to deprotonate the acetophenone and form the enolate.[20] |
| Solvent | Ethanol or Methanol | Effectively dissolves both the aldehyde and ketone starting materials. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed; cooling may be needed to control exothermicity. |
| Workup | Neutralization with acid | Precipitates the final product from the aqueous solution by neutralizing the phenoxide (if any) and excess base. |
| Purification | Recrystallization (Ethanol) | A simple and effective method for obtaining high-purity crystalline chalcone. |
Conclusion
This compound is a high-value, versatile building block for pharmaceutical research and development. Its reactive aldehyde handle provides access to a wide array of molecular scaffolds, while the TFE moiety imparts desirable physicochemical properties that can lead to improved drug candidates. The protocols detailed herein for reductive amination, Wittig olefination, and Claisen-Schmidt condensation represent robust and scalable methods to leverage this reagent in the synthesis of novel amines, alkenes, and chalcones, paving the way for the discovery of next-generation therapeutics.
References
- 1. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic interactions related to the chemical structures of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 35295-36-4 [chemicalbook.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. This compound | CAS: 35295-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. ias.ac.in [ias.ac.in]
- 12. air.unimi.it [air.unimi.it]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. jetir.org [jetir.org]
Application Note: Strategic Protection of the Aldehyde Moiety in 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Introduction: The Synthetic Challenge
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the tetrafluoroethoxy substituent.[1][2][3] The aldehyde functional group, while a versatile handle for synthetic transformations, presents a significant challenge. Its high reactivity toward nucleophiles and reducing agents often interferes with desired modifications elsewhere in the molecule.[4][5] For instance, the direct application of organometallic reagents, such as Grignard or organolithium species, to a derivative of this molecule would result in preferential attack at the aldehyde carbonyl.[6][7][8][9]
This necessitates a robust protecting group strategy. An ideal protecting group must be installed chemoselectively, remain inert during subsequent reaction steps, and be removed under mild conditions to regenerate the aldehyde without affecting other functional groups.[4][10] The electron-withdrawing nature of the tetrafluoroethoxy group and its general stability under a range of conditions must also be considered.[11][12] This guide provides a detailed examination and validated protocols for the protection of this compound using a cyclic acetal strategy, enabling broader synthetic utility.
Rationale for Acetal Protection
For aldehydes, cyclic acetals, particularly 1,3-dioxolanes formed from ethylene glycol, represent the gold standard of protection.[4][10] This strategy is underpinned by several key advantages:
-
Ease of Formation: The reaction proceeds efficiently under acid catalysis.
-
Exceptional Stability: Acetals are highly resistant to a wide array of reagents, including strong bases, organometallics, hydrides, and most oxidizing agents.[13][14] This inertness allows for a broad scope of subsequent chemical transformations.
-
Reliable Deprotection: The aldehyde can be readily regenerated via acid-catalyzed hydrolysis, a reversible process that is typically high-yielding.[15][16]
The stability of the C-O and C-F bonds in the tetrafluoroethoxy group ensures it will not be compromised during the acidic conditions of acetal formation or deprotection.
Experimental Design & Protocols
The overall synthetic workflow involves three critical stages: (1) Protection of the aldehyde as a 1,3-dioxolane, (2) Performance of the desired synthetic transformation on the protected substrate, and (3) Deprotection to restore the aldehyde functionality.
Caption: General workflow for using a protecting group strategy.
Protocol A: Protection via 1,3-Dioxolane Formation
This protocol details the conversion of the aldehyde to its corresponding ethylene acetal. The reaction equilibrium is driven to completion by the removal of water using a Dean-Stark apparatus.
Mechanism Overview: The reaction is initiated by protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of water generates an oxonium ion, which is then attacked intramolecularly by the second hydroxyl group of the ethylene glycol to form the stable cyclic acetal after deprotonation.[15][17]
Caption: Mechanism of acid-catalyzed cyclic acetal formation.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 equivalents)
-
Toluene (Anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq).
-
Add toluene to create a ~0.5 M solution.
-
Add ethylene glycol (1.5 eq) and p-TSA (0.05 eq).
-
Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation if necessary.
| Parameter | Recommended Value | Rationale |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal. |
| Catalyst | p-TSA | Effective Brønsted acid catalyst.[18] |
| Temperature | Reflux (~111 °C) | Provides energy to overcome activation barrier and facilitates water removal. |
| Duration | 2-6 hours | Typical timeframe; should be monitored by TLC/GC-MS. |
| Expected Yield | >90% | Generally a high-yielding transformation. |
Protocol B: Application in Organometallic Chemistry
With the aldehyde protected, the aromatic ring can be further functionalized. A common application is a lithium-halogen exchange followed by quenching with an electrophile.[19][20][21][22] This protocol assumes a starting material of 4-bromo-1-(1,1,2,2-tetrafluoroethoxy)benzene protected as its dioxolane derivative.
Procedure Example: Lithiation and Quenching
-
Dissolve the protected bromo-aromatic substrate (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add the desired electrophile (e.g., DMF, CO₂, etc.) and stir for an additional 1-2 hours at -78 °C.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction carefully with saturated ammonium chloride solution.
-
Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the resulting product.
Self-Validation: The acetal group is stable to the strongly basic and nucleophilic conditions of the organolithium reagent, preventing side reactions.[10][13]
Protocol C: Deprotection via Acid-Catalyzed Hydrolysis
This protocol regenerates the aldehyde from the 1,3-dioxolane. The reaction is driven by the presence of excess water.[15][23][24]
Materials:
-
Protected aldehyde derivative
-
Acetone
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1M HCl (e.g., 0.1 eq).
-
Stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the appearance of the aldehyde.
-
Once complete, neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield the deprotected aldehyde.
| Parameter | Recommended Value | Rationale |
| Solvent System | Acetone/Water | Acetone ensures solubility of the substrate, while water is required for hydrolysis. |
| Catalyst | Dilute HCl | Provides the necessary H⁺ to catalyze the reaction.[15] |
| Temperature | Room Temperature | Typically sufficient; gentle heating may be applied for stubborn acetals. |
| Duration | 1-4 hours | Reaction is usually rapid; should be monitored. |
| Expected Yield | >95% | Generally a very clean and high-yielding reaction. |
Alternative Mild Deprotection Methods: For highly sensitive substrates, other methods can be employed, such as using cerium(III) triflate in wet nitromethane or iodine in acetone, which can offer greater chemoselectivity.[18][23]
Conclusion
The protection of this compound as a cyclic acetal is a highly effective and reliable strategy. It provides robust protection against a wide range of synthetic reagents, particularly strong bases and nucleophiles, thereby expanding the synthetic possibilities for this important fluorinated building block. The protocols outlined here offer a validated pathway for researchers to successfully implement this crucial technique in their synthetic campaigns.
References
- 1. This compound | 35295-36-4 [chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. PubChemLite - this compound (C9H6F4O2) [pubchemlite.lcsb.uni.lu]
- 4. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. youtube.com [youtube.com]
- 17. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 18. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 19. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Selective Halogen-Lithium Exchange Reaction of Bromine-Substituted 25,26,27,28-Tetrapropoxycalix[4]arene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Derivatives
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly desirable substituent. This document provides a comprehensive guide to the large-scale synthesis of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a key building block for accessing a wide range of fluorinated derivatives. We will delve into a detailed synthetic protocol, explore the underlying reaction mechanisms, discuss the synthesis of downstream derivatives, and provide a thorough guide to the characterization and purification of the target compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the tetrafluoroethoxy moiety in their work.
Safety First: Handling Tetrafluoroethylene
The primary route to installing the 1,1,2,2-tetrafluoroethoxy group involves the use of tetrafluoroethylene (TFE), a hazardous gas. A thorough understanding of its properties and safe handling procedures is paramount before any synthetic work is undertaken.
Key Hazards of Tetrafluoroethylene (TFE):
-
Flammability and Explosion Risk: TFE is an extremely flammable gas and can form explosive mixtures with air.[1][2] It can also decompose explosively, especially in the absence of oxygen.[3]
-
Toxicity: TFE is classified as a carcinogen and can cause organ damage with repeated exposure.[2]
-
Peroxide Formation: In the presence of oxygen, TFE can form explosive peroxides.
Mandatory Safety Protocols for Handling TFE:
-
Inert Atmosphere: All reactions and transfers involving TFE must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Dedicated, Well-Ventilated Area: TFE should only be handled in a well-ventilated laboratory, preferably within a fume hood specifically designed for hazardous gases.
-
Specialized Equipment: Use only equipment rated for high-pressure gas handling. All metal components should be properly grounded to prevent static discharge.[1]
-
Inhibitor Presence: TFE should be stored with an inhibitor to prevent spontaneous polymerization.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, safety goggles, and gloves.[4]
-
Emergency Preparedness: An emergency plan should be in place, including access to an emergency shower and eyewash station.[1]
Large-Scale Synthesis of this compound
The most direct and industrially viable method for the synthesis of this compound is the O-alkylation of 4-hydroxybenzaldehyde with tetrafluoroethylene. This reaction is typically carried out under basic conditions to generate the phenoxide nucleophile.
Reaction Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Protocol
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 g/mol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.5 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent |
| Tetrafluoroethylene (TFE) | 116-14-3 | 100.02 g/mol | 1.2 |
Equipment:
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, thermocouple, and cooling system.
-
TFE gas cylinder with a regulator and mass flow controller.
-
Standard laboratory glassware for workup and purification.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the reactor to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Inerting: Seal the reactor and purge thoroughly with dry nitrogen to remove all traces of oxygen.
-
Heating: Heat the stirred reaction mixture to 80-100 °C.
-
TFE Addition: Once the reaction temperature is stable, introduce tetrafluoroethylene (TFE) gas (1.2 eq) into the reactor. The addition should be controlled to maintain a safe operating pressure (typically 5-10 atm).
-
Reaction Monitoring: Maintain the reaction at 80-100 °C and monitor the progress by periodically taking aliquots (after safely venting and re-purging the reactor) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Cooling and Venting: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess TFE through a scrubbing system.
-
Workup:
-
Transfer the reaction mixture to a separation funnel.
-
Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation. The product typically distills at a temperature of around 227 °C at atmospheric pressure, so a high vacuum is recommended to lower the boiling point and prevent thermal decomposition.
-
Mechanism of O-Tetrafluoroethoxylation
The reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: Simplified mechanism of O-tetrafluoroethoxylation of 4-hydroxybenzaldehyde.
-
Deprotonation: The base (potassium carbonate) deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic potassium 4-formylphenoxide.
-
Nucleophilic Attack: The phenoxide anion attacks one of the carbon atoms of the electron-deficient double bond of tetrafluoroethylene. This results in the formation of a carbanionic intermediate.
-
Protonation: During the aqueous workup, the carbanionic intermediate is protonated to yield the final product, this compound.
Synthesis of Derivatives
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. Two common and powerful transformations are the Wittig reaction for alkene synthesis and reductive amination for the formation of amines.
Wittig Reaction: Synthesis of Stilbene Derivatives
The Wittig reaction allows for the conversion of the aldehyde to an alkene with high regioselectivity.
Protocol for the Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)stilbene:
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (molar eq.) |
| This compound | 35295-36-4 | 222.14 g/mol | 1.0 |
| Benzyltriphenylphosphonium chloride | 1100-88-5 | 388.88 g/mol | 1.1 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 g/mol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent |
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add sodium hydride (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep red color of the ylide is persistent.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel to yield the desired stilbene derivative.
Reductive Amination: Synthesis of Benzylamine Derivatives
Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines.
Protocol for the Synthesis of N-Benzyl-1-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)methanamine:
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (molar eq.) |
| This compound | 35295-36-4 | 222.14 g/mol | 1.0 |
| Benzylamine | 100-46-9 | 107.15 g/mol | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | 1.5 |
| Dichloroethane (DCE) | 107-06-2 | 98.96 g/mol | Solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in dichloroethane.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₆F₄O₂ |
| Molecular Weight | 222.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 227 °C (lit.) |
| Density | 1.343 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.46 (lit.) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.98 (s, 1H, -CHO)
-
δ 7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to CHO)
-
δ 7.35 (d, J=8.8 Hz, 2H, Ar-H ortho to OCF₂CF₂H)
-
δ 6.05 (tt, J=53.2, 4.0 Hz, 1H, -CF₂H)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 190.8 (-CHO)
-
δ 162.5 (Ar-C-O)
-
δ 132.4 (Ar-CH)
-
δ 131.0 (Ar-C-CHO)
-
δ 120.9 (Ar-CH)
-
δ 118.9 (t, J=251.5 Hz, -CF₂)
-
δ 109.2 (t, J=251.5 Hz, -CF₂H)
-
-
IR (neat, cm⁻¹):
-
3080 (Ar C-H stretch)
-
2850, 2750 (Aldehyde C-H stretch)
-
1705 (C=O stretch)
-
1605, 1580 (Ar C=C stretch)
-
1250-1050 (C-F and C-O stretches)
-
-
Mass Spectrometry (EI):
-
m/z 222 (M⁺), 193, 121, 93
-
Conclusion
The large-scale synthesis of this compound is a crucial process for accessing a diverse range of fluorinated molecules with significant potential in medicinal chemistry and materials science. The protocol outlined in this guide provides a robust and scalable method for its preparation. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can confidently and efficiently produce this valuable building block and its derivatives. The subsequent transformations of the aldehyde group, such as the Wittig reaction and reductive amination, further expand the synthetic utility of this compound, opening up new avenues for the development of novel fluorinated materials and therapeutics.
References
Application Notes and Protocols for One-Pot Syntheses Involving 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in Modern Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a metabolically robust and lipophilic alternative to more common fluorine-containing moieties. When appended to a versatile chemical handle like benzaldehyde, it creates the powerful building block, This compound .
This guide provides detailed application notes and protocols for the use of this compound in one-pot synthesis methods. One-pot reactions, particularly multicomponent reactions (MCRs), are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[1] By leveraging such streamlined synthetic approaches with this fluorinated building block, researchers can accelerate the discovery and development of novel therapeutic agents.
The protocols detailed herein are based on well-established, robust, and widely utilized one-pot reactions. While these are generalized procedures, they have been specifically adapted to account for the electronic properties of this compound. The tetrafluoroethoxy group is strongly electron-withdrawing, which can enhance the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack, a key step in many of the reactions discussed.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 35295-36-4 | [2] |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | [3] |
| Boiling Point | 227 °C | [2] |
| Density | 1.343 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.46 | [2] |
Application Note 1: One-Pot Synthesis of Fluorinated Dihydropyrimidinones via the Biginelli Reaction
Principle and Significance
The Biginelli reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[4] This reaction is typically catalyzed by a Brønsted or Lewis acid. DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Furthermore, they are known to act as calcium channel blockers and antihypertensive agents.[4] The incorporation of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety is anticipated to enhance the pharmacological profile of the resulting DHPMs.
The electron-withdrawing nature of the tetrafluoroethoxy group is expected to activate the benzaldehyde, facilitating the initial condensation steps of the Biginelli reaction.
Experimental Protocol
Reaction Scheme:
A generalized Biginelli reaction scheme.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (Absolute)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like InCl₃)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.22 g, 10 mmol), ethyl acetoacetate (1.0 eq, e.g., 1.30 g, 10 mmol), and urea (1.5 eq, e.g., 0.90 g, 15 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask. To this mixture, add a catalytic amount of a suitable acid (e.g., 3-4 drops of concentrated HCl or 10 mol% of p-toluenesulfonic acid).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the volume of the solvent under reduced pressure. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the desired 4-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one as a crystalline solid.
Mechanistic Rationale
The reaction proceeds through a series of steps initiated by the acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of ethyl acetoacetate. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The electron-withdrawing tetrafluoroethoxy group enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby accelerating the initial rate-determining step.
Application Note 2: One-Pot Synthesis of Fluorinated Tetrahydroquinolines via the Povarov Reaction
Principle and Significance
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines. It is formally a [4+2] cycloaddition between an in-situ generated N-arylimine (from an aniline and an aldehyde) and an electron-rich alkene. Tetrahydroquinolines are a prevalent structural motif in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities. The introduction of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl substituent can lead to novel derivatives with potentially enhanced therapeutic properties.
Experimental Protocol
Reaction Scheme:
A generalized Povarov reaction scheme.
Materials:
-
This compound (1.0 eq)
-
Aniline (or a substituted aniline) (1.0 eq)
-
An electron-rich alkene (e.g., N-vinylpyrrolidinone or ethyl vinyl ether) (1.2 eq)
-
Indium(III) chloride (InCl₃) (10 mol%)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq, e.g., 2.22 g, 10 mmol) and aniline (1.0 eq, e.g., 0.93 g, 10 mmol) in anhydrous acetonitrile (40 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Catalyst and Alkene Addition: To this solution, add InCl₃ (10 mol%, e.g., 0.22 g, 1 mmol) followed by the electron-rich alkene (1.2 eq, e.g., N-vinylpyrrolidinone, 1.33 g, 12 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired fluorinated tetrahydroquinoline.
Mechanistic Rationale
The reaction is initiated by the Lewis acid-catalyzed formation of an N-arylimine from the aldehyde and aniline. The Lewis acid then activates the imine for a [4+2] cycloaddition with the electron-rich alkene. The strong electron-withdrawing effect of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl group increases the electrophilicity of the imine carbon, thereby promoting the cycloaddition step. This can lead to higher yields and potentially influence the stereochemical outcome of the reaction.
Conclusion and Future Outlook
The use of this compound in one-pot multicomponent reactions like the Biginelli and Povarov syntheses offers an efficient and atom-economical route to novel, fluorinated heterocyclic compounds of significant medicinal interest. The protocols provided herein serve as a robust starting point for researchers to explore the synthesis of libraries of these compounds for biological screening. The unique electronic properties conferred by the tetrafluoroethoxy group can be strategically exploited to modulate the reactivity and pharmacological properties of the resulting molecules, opening new avenues in the quest for next-generation therapeutics. Further optimization of reaction conditions, including catalyst, solvent, and temperature, may lead to improved yields and diastereoselectivities.
References
- 1. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 2. This compound | 35295-36-4 [chemicalbook.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Photocatalytic Reactions with 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in Modern Photocatalysis
The advent of visible-light photocatalysis has revolutionized synthetic organic chemistry, offering mild and selective methods for bond formation. Within this paradigm, the design and utilization of bespoke reagents are paramount to accessing novel chemical space. This compound emerges as a substrate of significant interest. The tetrafluoroethoxy moiety imparts unique electronic properties, rendering the aromatic ring electron-deficient and influencing the reactivity of the aldehyde group. This fluorinated substituent enhances metabolic stability and lipophilicity, making derivatives of this molecule attractive in medicinal chemistry and materials science.
These application notes provide a comprehensive guide to leveraging the distinct reactivity of this compound in key photocatalytic transformations. The protocols detailed herein are designed to be robust and adaptable, providing a foundation for further exploration and optimization in your research endeavors.
I. Photocatalytic Hydroacylation of Alkenes
Scientific Rationale: The electron-withdrawing nature of the 4-(1,1,2,2-tetrafluoroethoxy) group facilitates the abstraction of the aldehydic hydrogen atom by an excited photocatalyst via a hydrogen atom transfer (HAT) mechanism. The resulting acyl radical can then undergo a Giese-type addition to an electron-deficient alkene, affording a β-functionalized ketone. This transformation is highly atom-economical and provides a direct route to complex carbonyl compounds. We will adapt the conditions reported by Wang and co-workers for the hydroacylation of trifluoromethyl alkenes for this protocol.[1][2]
Experimental Protocol: Synthesis of a β-(4-(1,1,2,2-Tetrafluoroethoxy)benzoyl) Ketone
Materials:
-
This compound
-
Electron-deficient alkene (e.g., N-phenylmaleimide)
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (Iridium photocatalyst)
-
Sodium Bicarbonate (NaHCO3)
-
Degassed Acetonitrile (MeCN)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Stir plate
Procedure:
-
To a 10 mL Schlenk tube, add this compound (0.1 mmol, 1.0 equiv), N-phenylmaleimide (0.12 mmol, 1.2 equiv), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.002 mmol, 2 mol%), and NaHCO3 (0.2 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 2.0 mL of degassed acetonitrile via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-functionalized ketone.
Data Presentation:
| Entry | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | NaHCO3 | MeCN | 12 | 85 |
| 2 | Ru(bpy)3Cl2 | K2CO3 | DMF | 24 | 65 |
| 3 | Eosin Y | DIPEA | DMSO | 24 | 40 |
Experimental Workflow:
Caption: Workflow for Photocatalytic Hydroacylation.
II. Reductive Radical-Radical Cross-Coupling
Scientific Rationale: The electron-deficient nature of the benzaldehyde allows for its single-electron reduction by an excited photocatalyst to form a ketyl radical. This highly reactive intermediate can then be coupled with another radical species generated in situ. This strategy is particularly useful for the formation of sterically congested C-C bonds. This protocol is inspired by photocatalytic Barbier-type reactions.
Experimental Protocol: Synthesis of a Tertiary Alcohol
Materials:
-
This compound
-
Alkyl Bromide (e.g., tert-butyl bromide)
-
Ru(bpy)3Cl2 (Ruthenium photocatalyst)
-
N,N-Diisopropylethylamine (DIPEA)
-
Degassed Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Stir plate
Procedure:
-
In a glovebox or under an inert atmosphere, add Ru(bpy)3Cl2 (0.005 mmol, 5 mol%) to a 10 mL Schlenk tube.
-
Add this compound (0.1 mmol, 1.0 equiv), tert-butyl bromide (0.2 mmol, 2.0 equiv), and 2.0 mL of degassed DMF.
-
Add DIPEA (0.3 mmol, 3.0 equiv) to the reaction mixture.
-
Seal the tube and remove it from the glovebox.
-
Irradiate the mixture with a blue LED light source with vigorous stirring at room temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the tertiary alcohol.
Data Presentation:
| Entry | Alkyl Halide | Photocatalyst | Amine Base | Solvent | Yield (%) |
| 1 | tert-Butyl Bromide | Ru(bpy)3Cl2 | DIPEA | DMF | 78 |
| 2 | Isopropyl Iodide | [Ir(ppy)3] | TEOA | MeCN | 72 |
| 3 | Cyclohexyl Bromide | Eosin Y | DBU | DMSO | 55 |
Reaction Mechanism:
Caption: Proposed Mechanism for Reductive Cross-Coupling.
III. Oxidative C-H Functionalization: Giese-Type Reaction
Scientific Rationale: In an alternative pathway, the aldehyde can undergo an oxidative quenching cycle. The excited photocatalyst oxidizes the aldehyde to an acyl radical. This electrophilic radical can then add to an electron-rich alkene. This approach complements the hydroacylation protocol by allowing for the use of different classes of alkenes.
Experimental Protocol: Synthesis of an α-Acyl Alkene Adduct
Materials:
-
This compound
-
Electron-rich alkene (e.g., Styrene)
-
[Ru(bpy)3]Cl2 (Ruthenium photocatalyst)
-
Ammonium Persulfate ((NH4)2S2O8)
-
Degassed Acetonitrile/Water (1:1)
-
Reaction vial with a septum
-
Blue LED light source (e.g., 450 nm)
-
Stir plate
Procedure:
-
To a 10 mL reaction vial, add this compound (0.2 mmol, 2.0 equiv), styrene (0.1 mmol, 1.0 equiv), [Ru(bpy)3]Cl2 (0.002 mmol, 2 mol%), and ammonium persulfate (0.15 mmol, 1.5 equiv).
-
Add 2.0 mL of a degassed 1:1 mixture of acetonitrile and water.
-
Seal the vial with a septum and purge with nitrogen for 15 minutes.
-
Place the vial in front of a blue LED light and stir vigorously at room temperature.
-
After 24 hours, dilute the reaction mixture with water and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired product.
Data Presentation:
| Entry | Alkene | Oxidant | Solvent System | Yield (%) |
| 1 | Styrene | (NH4)2S2O8 | MeCN/H2O | 68 |
| 2 | α-Methylstyrene | K2S2O8 | MeCN/H2O | 62 |
| 3 | 1,1-Diphenylethylene | Na2S2O8 | MeCN/H2O | 75 |
Logical Relationship Diagram:
Caption: Key Components of the Oxidative Giese Reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Derivatives
Welcome to the technical support guide for the purification of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline material from this unique class of compounds. The presence of the tetrafluoroethoxy group introduces specific physicochemical properties that can make standard recrystallization protocols suboptimal.
This guide provides a structured, question-and-answer-based approach to troubleshooting common issues, grounded in the fundamental principles of crystallization.[1][2][3] Our goal is to empower you with the scientific rationale to systematically develop and optimize a robust recrystallization procedure for your specific derivative.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses foundational questions regarding the recrystallization of fluorinated benzaldehydes.
Q1: Why is selecting the right solvent so critical for my compound?
A1: Solvent selection is the most crucial factor in a successful recrystallization.[4] An ideal solvent should exhibit a steep solubility curve for your compound: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[1][4][5] This differential ensures that the compound dissolves completely when hot, allowing for the removal of insoluble impurities, and then crystallizes out in high yield upon cooling, leaving soluble impurities behind in the "mother liquor."[4][6]
For this compound derivatives, the polarity of the molecule is dominated by the benzaldehyde moiety but influenced by the fluorinated tail. This often means that a single solvent is either too effective (dissolves the compound at room temperature) or not effective enough (fails to dissolve it even when boiling).[4] This is why a systematic screening process is essential.
Q2: Should I use a single-solvent or a mixed-solvent system?
A2: Your choice depends on the results of your solvent screen.
-
Single-Solvent System: This is the preferred and simplest method. It is ideal if you can find one solvent that provides high solubility at boiling and low solubility when cold.[5]
-
Mixed-Solvent System (Solvent/Anti-Solvent): This technique is employed when no single solvent is suitable.[7][8] It involves dissolving your compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a miscible "poor" solvent (or "anti-solvent," in which it is insoluble) until the solution becomes turbid (cloudy).[8][9] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a perfectly saturated solution ready for slow cooling.[8][9]
Q3: How does slow cooling affect the purity and size of my crystals?
A3: Slow cooling is paramount for achieving high purity.[1][7] As a solution cools, molecules of your compound selectively deposit onto the growing crystal lattice. Rapid cooling can trap impurities within the crystal structure and leads to the formation of small, often impure crystals.[1] Slower cooling allows for the formation of larger, more perfect crystals, as it gives molecules time to orient correctly and exclude impurities.[1][10] An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a period of 20 minutes or more.[11]
Q4: My compound has a reported boiling point of 227 °C. How does this influence my solvent choice?
A4: The high boiling point of the parent compound, this compound (227 °C), means it exists as a liquid at standard conditions.[12][13] However, many derivatives you synthesize will be solids. A critical rule is to select a recrystallization solvent with a boiling point that is lower than the melting point of your compound. If the solvent's boiling point is higher than the compound's melting point, the solid will melt in the hot solvent instead of dissolving, a phenomenon known as "oiling out."[11][14][15] This often results in poor purification.[14]
Part 2: Systematic Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: My compound "oils out" instead of forming crystals.
-
What it looks like: Instead of a crystalline solid, a second liquid phase (oily droplets) appears as the solution cools.[16]
-
Primary Causes:
-
High Supersaturation: The solution is cooling too quickly, causing the compound to come out of solution at a temperature above its melting point.[11][16]
-
Melting Point Depression: The crude material is highly impure, significantly lowering its melting point to below the solvent's boiling temperature.[11][14]
-
Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of your pure compound.[15]
-
-
Solutions & Workflow:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level.[11] Let it cool more slowly.
-
Lower the Temperature of Saturation: If using a mixed-solvent system, add more of the "good" solvent to ensure the solution is less saturated. The goal is to have the saturation point occur at a lower temperature.
-
Induce Crystallization: Vigorously stir or swirl the solution as the oil begins to form again. The small oil droplets can act as nuclei for crystallization.[15]
-
Change Solvents: If oiling persists, your compound's melting point is likely too low for the current solvent. Select a solvent or solvent pair with a lower boiling point.[14]
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
What it looks like: The solution remains clear and no solid precipitates.
-
Primary Causes:
-
Solutions & Workflow:
-
Induce Nucleation (for clear solutions):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.[15][17][19]
-
Seeding: Add a tiny crystal of the crude or pure material (a "seed crystal") to the solution. This provides a template for crystal growth.[11][17]
-
-
Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[11][18] Allow the more concentrated solution to cool again.
-
Re-evaluate Solvent Choice: The compound may simply be too soluble in the chosen solvent. A less polar or different solvent system may be required.[4]
-
Problem 3: Crystal yield is very low.
-
What it looks like: You recover a much smaller mass of purified product than expected.
-
Primary Causes:
-
Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[17][20]
-
Premature Filtration: If you filter the hot solution to remove insoluble impurities, crystallization may occur in the funnel, leading to product loss.[21]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature.
-
Washing with Room Temperature Solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[17]
-
-
Solutions & Workflow:
-
Use the Minimum Solvent: During dissolution, add the hot solvent in small portions until the solid just dissolves.[20]
-
Second Crop Recovery: Collect the filtrate (mother liquor) after the first filtration. Concentrate this solution by boiling off some solvent and cool it again to recover a "second crop" of crystals. Note that this crop may be less pure than the first.[6]
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath for at least 20-30 minutes.[7]
-
Use Ice-Cold Rinse: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhering mother liquor without significant product loss.[17]
-
Part 3: Experimental Protocols & Data
Protocol: Small-Scale Solvent Screening
This protocol is the essential first step in developing a robust recrystallization procedure.
-
Preparation: Place ~20-30 mg of your crude, dry derivative into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent (see Table 1) dropwise, up to ~0.5 mL. Agitate the tube. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent pair.[22]
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves completely.
-
Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Evaluation:
-
Ideal Single Solvent: Insoluble at room temp, completely soluble when hot, and forms abundant crystals upon cooling.[4]
-
Potential "Good" Solvent (for pairs): Dissolves the compound readily, even at room temperature.[9]
-
Potential "Poor" Solvent (for pairs): Fails to dissolve the compound even when boiling.[9]
-
Data Presentation: Solvent Properties for Recrystallization
The following table provides properties of common laboratory solvents to guide your selection process. Given the structure of this compound, solvents of intermediate polarity are often a good starting point.
| Solvent | Boiling Point (°C) | Polarity | Use Case & Rationale |
| Hexanes / Heptane | 69 / 98 | Non-polar | Likely a poor solvent. Good candidate for an anti-solvent in a mixed-solvent system with a more polar solvent. |
| Toluene | 111 | Low | May work as a single solvent for less polar derivatives. Its boiling point is relatively high, so check the compound's melting point.[4] |
| Ethyl Acetate (EtOAc) | 77 | Intermediate | A good starting point. Often effective for compounds with ester or ketone functionalities. Can be paired with hexanes.[23] |
| Acetone | 56 | Intermediate | A strong, polar aprotic solvent. Its low boiling point is advantageous for compounds with low melting points. Often used with water or hexanes.[5][23] |
| Isopropanol (IPA) | 82 | Polar | A common choice. Good balance of polarity and boiling point. Often used with water as an anti-solvent.[5] |
| Ethanol (EtOH) | 78 | Polar | Similar to IPA, very versatile. Ethanol/water is a classic mixed-solvent pair for moderately polar compounds.[5][7] |
| Water | 100 | High | Unlikely to be a good single solvent due to the organic nature of the compound, but is an excellent anti-solvent when paired with polar organic solvents like ethanol or acetone.[5] |
Visualization: Solvent Selection Workflow
The following diagram illustrates the decision-making process for choosing a suitable recrystallization solvent system.
Caption: Decision workflow for selecting a single recrystallization solvent.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | 35295-36-4 [chemicalbook.com]
- 13. This compound , >97.0%(GC) , 35295-36-4 - CookeChem [cookechem.com]
- 14. reddit.com [reddit.com]
- 15. Recrystallization [wiredchemist.com]
- 16. mt.com [mt.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
minimizing side-product formation in reactions with 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for minimizing side-product formation in reactions involving 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. Our focus is on providing practical, evidence-based solutions grounded in mechanistic principles to enhance the efficiency and purity of your synthetic endeavors.
Understanding the Reactivity of this compound
The 4-(1,1,2,2-tetrafluoroethoxy) group is a potent electron-withdrawing substituent. This electronic effect significantly influences the reactivity of the benzaldehyde moiety. The increased electrophilicity of the carbonyl carbon makes it highly susceptible to nucleophilic attack. While this enhanced reactivity can be advantageous, it also increases the likelihood of specific side reactions, particularly under basic conditions.
Troubleshooting Guide: Common Reactions and Side-Product Mitigation
This section addresses common issues encountered during key synthetic transformations with this compound.
Issue 1: Competing Cannizzaro Reaction under Basic Conditions
Question: I am attempting a Wittig reaction with this compound using a strong base like sodium hydride to generate the ylide, but I am observing significant formation of 4-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol and 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. What is happening and how can I prevent this?
Answer:
You are observing a classic side reaction known as the Cannizzaro reaction . This reaction is a characteristic disproportionation of aldehydes that lack α-hydrogens, which is the case for this compound. In the presence of a strong base, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.[1][2][3]
The strongly electron-withdrawing 1,1,2,2-tetrafluoroethoxy group makes the carbonyl carbon highly electrophilic and thus particularly susceptible to this reaction.
Mitigation Strategies:
-
Choice of Base: The use of very strong, non-nucleophilic bases for ylide generation in Wittig reactions can favor the Cannizzaro reaction. Consider using milder bases if your phosphonium salt is sufficiently acidic.
-
Reaction Temperature: The Cannizzaro reaction is often accelerated at higher temperatures. Maintaining a low reaction temperature during ylide formation and subsequent reaction with the aldehyde can help to minimize this side-product.
-
Order of Addition: Adding the aldehyde slowly to the pre-formed ylide can help to ensure that the aldehyde concentration remains low, thereby disfavoring the bimolecular Cannizzaro reaction.
-
Alternative Reactions: If the Cannizzaro reaction remains problematic, consider alternative olefination methods that do not require strongly basic conditions, such as the Horner-Wadsworth-Emmons reaction.
Issue 2: Low Yields and Complex Product Mixtures in Aldol-Type Condensations
Question: I am performing a crossed aldol condensation between this compound and a ketone under basic conditions. My yields of the desired α,β-unsaturated ketone are low, and I am seeing multiple other products. How can I improve this reaction?
Answer:
While this compound cannot undergo self-condensation due to the absence of α-hydrogens, the reaction's success hinges on controlling the reactivity of the enolizable ketone partner and preventing the aforementioned Cannizzaro reaction.
Potential Issues and Solutions:
-
Ketone Self-Condensation: The ketone can react with itself, leading to undesired side-products. To mitigate this, use the aldehyde as the limiting reagent and slowly add it to a mixture of the ketone and the base.
-
Cannizzaro Reaction: As discussed previously, the use of a strong base can lead to the disproportionation of the aldehyde. Using a milder base, if sufficient to deprotonate the ketone, can be beneficial.
-
Reaction Conditions: High temperatures can promote side reactions. Running the reaction at lower temperatures may improve selectivity for the desired crossed-aldol product.[4]
-
Catalyst Choice: The use of specific catalysts, such as proline, has been shown to improve the outcomes of crossed aldol reactions by minimizing side reactions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Besides side-products from specific reactions, common impurities in the starting material or that can form during storage include:
-
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: This is a result of air oxidation of the aldehyde.
-
Polymerization products: Aldehydes can be prone to polymerization, especially in the presence of acidic or basic impurities.
Q2: How does the tetrafluoroethoxy group affect the purification of my products?
A2: The high fluorine content can significantly alter the physical properties of your product, which can present challenges during purification.[6]
-
Solubility: Fluorinated compounds often have unique solubility profiles. They may be less soluble in common organic solvents.
-
Chromatography: The polarity of your product will be influenced by the tetrafluoroethoxy group. This may require optimization of the solvent system for effective chromatographic separation. Techniques like flash chromatography are often employed.
-
Volatility: The presence of the fluorinated moiety may increase the volatility of your product compared to its non-fluorinated analog.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with Minimized Cannizzaro Side-Product Formation
-
Ylide Formation: To a suspension of the appropriate phosphonium salt in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong but non-nucleophilic base (e.g., n-butyllithium) dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.
-
Aldehyde Addition: Cool the resulting ylide solution back down to -78 °C. Slowly add a solution of this compound in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent or by careful column chromatography.[7]
Data Summary
| Reaction Type | Key Challenge | Recommended Mitigation Strategy |
| Wittig Reaction | Cannizzaro Reaction | Use of milder base, low temperature, slow addition of aldehyde |
| Aldol Condensation | Cannizzaro Reaction, Self-condensation of partner | Use of milder base, control of stoichiometry, low temperature |
| Reductive Amination | Formation of over-alkylated products | Use of a mild reducing agent like sodium triacetoxyborohydride |
Visualizing Reaction Pathways
Below are diagrams illustrating the desired reaction versus a common side reaction pathway.
Caption: Desired Wittig vs. Cannizzaro side reaction.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. snscourseware.org [snscourseware.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. benchchem.com [benchchem.com]
long-term storage and stability of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to the technical support center for 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the long-term storage, stability, and common experimental challenges associated with this versatile fluorinated intermediate.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The presence of the tetrafluoroethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules. However, the aldehyde functional group is inherently reactive and susceptible to degradation, necessitating careful handling and storage to ensure the integrity of experimental outcomes. This guide provides practical, field-tested advice to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure maximum stability and shelf-life, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1] This is crucial to minimize exposure to atmospheric oxygen, which can lead to oxidation of the aldehyde group.
-
Container: Use a tightly sealed, amber glass bottle with a PTFE-lined cap to protect the compound from light and moisture.
-
Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes catalyze degradation.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for this compound, like other benzaldehydes, is the auto-oxidation of the aldehyde moiety to the corresponding carboxylic acid, 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. This process is accelerated by exposure to air (oxygen) and light.
Q3: How does the 1,1,2,2-tetrafluoroethoxy group affect the stability and reactivity of the benzaldehyde?
A3: The 1,1,2,2-tetrafluoroethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has two main effects:
-
Increased Electrophilicity: It enhances the electrophilic character of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde. This can be advantageous in reactions like aldol condensations, Wittig reactions, and reductive aminations.[2]
-
Chemical Stability of the Ether Linkage: The C-F bonds are very strong, and the tetrafluoroethoxy group itself is generally stable under common reaction conditions. It is unlikely to be a point of degradation under typical synthetic protocols.
Q4: What are some common impurities I might find in a sample of this compound?
A4: Potential impurities can arise from the synthetic route or degradation:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 4-hydroxybenzaldehyde or a corresponding halide.
-
By-products: Side-products from the specific synthetic pathway used.
-
Oxidation Product: 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is the most common degradation product.[3]
-
Isomeric Impurities: Depending on the synthetic route, trace amounts of ortho- or meta-isomers may be present.
Q5: What is the expected solubility of this compound in common laboratory solvents?
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | THF, Ethyl Acetate, Acetone, Acetonitrile | Good to Moderate | The polar carbonyl and ether groups will interact well with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Good balance of polarity to dissolve the compound. |
| Aromatic | Toluene, Xylene | Moderate | The aromatic ring of the compound will have favorable interactions with aromatic solvents. |
| Ethers | Diethyl Ether, Dioxane | Moderate | The ether linkage in the compound suggests compatibility. |
| Alcohols | Methanol, Ethanol | Moderate to Low | The compound may have some solubility, but the non-polar fluoroalkoxy tail may limit high solubility. |
| Non-polar Alkanes | Hexanes, Heptane | Low | The overall polarity of the molecule is likely too high for good solubility in non-polar alkanes. |
| Water | Very Low | The large hydrophobic aromatic ring and fluorinated tail make it poorly soluble in water. |
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Incomplete or Slow Reaction in Nucleophilic Additions (e.g., Wittig, Grignard)
-
Potential Cause A: Aldehyde Purity. The presence of the corresponding carboxylic acid (from oxidation) will quench organometallic reagents and strong bases used to generate ylides.
-
Solution:
-
Assess Purity: Before use, check the purity of the aldehyde by TLC, GC, or ¹H NMR. An acidic impurity may be evident.
-
Purification: If significant acidic impurity is present, purify the aldehyde. This can be done by a quick filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), or by distillation under reduced pressure.
-
-
-
Potential Cause B: Steric Hindrance. While electronically activated, the tetrafluoroethoxy group may introduce some steric bulk that can hinder the approach of very large nucleophiles.
-
Solution:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture, monitoring by TLC for product formation and potential decomposition.
-
Use a Less Hindered Reagent: If possible, consider a smaller or less sterically demanding nucleophile.
-
-
Issue 2: Low Yield in Wittig Reactions
-
Potential Cause A: Ylide Instability. Non-stabilized phosphorus ylides can be unstable and may decompose before reacting with the aldehyde.[4]
-
Solution: Generate the ylide in situ at low temperatures (e.g., 0°C to -78°C) and add the aldehyde solution to the freshly prepared ylide. Avoid letting the ylide stand for extended periods.
-
-
Potential Cause B: Insufficiently Strong Base. Complete deprotonation of the phosphonium salt is essential for efficient ylide formation.
-
Solution: Use a sufficiently strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). For non-stabilized ylides, n-BuLi is often the most effective choice.[4]
-
Issue 3: Appearance of an Unknown Impurity in the Reaction Mixture
-
Potential Cause: Aldehyde Degradation Under Reaction Conditions. Some reaction conditions (e.g., prolonged heating, presence of strong oxidants or bases) could potentially lead to degradation.
-
Solution:
-
Run a Control Reaction: Set up a control experiment with the aldehyde under the reaction conditions (solvent, temperature, base/acid if applicable) but without the other reactant to see if the aldehyde itself is unstable.
-
Optimize Conditions: If degradation is observed, consider lowering the reaction temperature, reducing the reaction time, or using milder reagents.
-
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general starting point for developing a reversed-phase HPLC method for purity analysis.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Gradient: A typical starting point would be a gradient from 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile (e.g., 1 mg/mL).
-
Dilute to a working concentration (e.g., 0.1 mg/mL) with acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Interpretation: The main peak corresponds to the product. Earlier eluting peaks may correspond to more polar impurities like 4-hydroxybenzaldehyde, while later eluting peaks could be less polar by-products. The oxidized product, 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid, will have a different retention time.
Caption: Workflow for HPLC purity analysis.
Logical Relationships
Caption: Factors influencing the stability of the compound.
References
degradation pathways of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde under acidic or basic conditions
Overview and Scope
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. The stability of this compound is critical for its use in synthesis and other applications. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to investigate and manage its degradation under both acidic and basic conditions. The insights provided are based on established principles of organic chemistry and analytical science to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during experimental workups?
A1: The main stability concerns stem from the two primary functional groups: the aldehyde and the tetrafluoroethoxy ether.
-
Aldehyde Group: This group is susceptible to oxidation, especially when exposed to air, which can form the corresponding 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid[1][2]. Under strongly basic conditions, it can undergo a disproportionation reaction known as the Cannizzaro reaction, as it lacks α-hydrogens[2]. It can also be prone to polymerization, especially in the presence of acidic or basic impurities or upon prolonged heating[1].
-
Tetrafluoroethoxy Group: While the C-F bond is very strong, the ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. Acid-catalyzed hydrolysis is a potential degradation pathway[3][4].
Q2: What are the most likely degradation products under strongly basic conditions (e.g., concentrated NaOH)?
A2: Under strong basic conditions, the primary degradation pathway is expected to be the Cannizzaro reaction . This reaction involves the disproportionation of two aldehyde molecules to yield one molecule of the corresponding primary alcohol and one molecule of the corresponding carboxylic acid salt[2]. Therefore, you should expect to see:
-
4-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol
-
Sodium 4-(1,1,2,2-tetrafluoroethoxy)benzoate
Simultaneously, if oxygen is present, direct oxidation to the benzoate salt can also occur[2].
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To maximize shelf-life and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended[1].
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen[1][2].
-
Container: Use a tightly sealed container to protect from moisture and air[1].
Q4: Is the tetrafluoroethoxy group completely stable to acid?
A4: While generally robust, the tetrafluoroethoxy group is not completely inert. Prolonged exposure to strong acids, particularly at elevated temperatures, can lead to the hydrolysis of the ether bond[2]. The reaction is catalyzed by protonation of the ether oxygen, making it a better leaving group[5]. This would ultimately lead to the formation of 4-hydroxybenzaldehyde and unstable fluoro-alcohols.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments.
Issue 1: My HPLC analysis of a reaction sample shows a new, significant peak, and the peak for my starting material is diminished.
-
Potential Cause: You are likely observing degradation of the starting material. The identity of the new peak depends on your reaction conditions. If your conditions were basic, it could be the corresponding benzoic acid or benzyl alcohol from a Cannizzaro reaction[2]. If acidic, it could be a hydrolysis product like 4-hydroxybenzaldehyde.
-
Troubleshooting Steps:
-
Analyze Controls: Prepare a control sample of this compound in your reaction solvent without other reagents. Analyze it by HPLC to confirm if the solvent or temperature alone is causing degradation.
-
Characterize the Impurity: Use LC-MS to get a molecular weight of the new peak. This is often the fastest way to identify the likely product (e.g., M+16 for oxidation, M+2 for reduction/alcohol formation).
-
Confirm with ¹⁹F NMR: ¹⁹F NMR spectroscopy is a powerful tool for tracking fluorinated molecules. A change in the chemical environment of the tetrafluoroethoxy group will result in a shift in the ¹⁹F NMR spectrum, helping to identify products without needing standards[6][7][8].
-
Mitigate Degradation: If degradation is confirmed, consider running the reaction at a lower temperature, using milder acidic/basic conditions (e.g., K₂CO₃ instead of NaOH), or ensuring the reaction is conducted under an inert atmosphere to prevent oxidation[2].
-
Issue 2: My reaction mixture turned dark brown and viscous after adding a strong acid catalyst.
-
Potential Cause: This is a classic sign of polymerization or extensive decomposition of the benzaldehyde[1]. Aldehydes can polymerize under strong acidic conditions. The dark color indicates the formation of complex, likely conjugated, byproducts.
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately cool the reaction. Subsequent attempts should be performed at a significantly lower temperature (e.g., 0 °C or below).
-
Modify Reagent Addition: Add the acid catalyst dropwise to the reaction mixture to control the exotherm and localized concentration.
-
Use a Milder Catalyst: If possible, switch to a weaker acid or use only a catalytic amount of the strong acid[2].
-
Monitor Closely: Use TLC or rapid HPLC analysis to monitor the reaction's progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions[2].
-
Issue 3: My fluorine mass balance is low. ¹⁹F NMR analysis shows that the signal for the starting material has decreased, but no new major fluorinated species are apparent.
-
Potential Cause: This could indicate cleavage of the C-F bond to form inorganic fluoride (F⁻) or the formation of highly volatile fluorinated species that are lost during sample workup.
-
Troubleshooting Steps:
-
Analyze for Fluoride Ion: Use a fluoride ion-selective electrode (ISE) or ion chromatography to test the aqueous phase of your reaction mixture for the presence of free fluoride ions[9].
-
Analyze Headspace with GC-MS: If you suspect volatile products, carefully sample the headspace above your reaction mixture and analyze it by GC-MS.
-
Re-evaluate ¹⁹F NMR: Ensure your ¹⁹F NMR spectral window is wide enough to detect all possible fluorinated species. Some degradation products can have significantly different chemical shifts[10]. Also, check for partitioning of fluorinated compounds into different phases of your sample[11].
-
Proposed Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways for this compound under acidic and basic conditions.
1. Basic Conditions
Under strongly basic conditions (e.g., > pH 12, heat), the dominant pathway is the Cannizzaro reaction, due to the absence of an enolizable α-hydrogen. Oxidation is a common competing pathway if air is not excluded.
Caption: Proposed degradation pathways under basic conditions.
2. Acidic Conditions
Under strongly acidic conditions (e.g., > pH 2, heat), the primary point of attack is the ether linkage, leading to hydrolysis. Aldehyde polymerization is a competing side reaction.
Caption: Proposed degradation pathways under acidic conditions.
Experimental Protocols & Workflow
Workflow for a Forced Degradation Study
This workflow provides a systematic approach to investigating the stability of the target compound.
Caption: General workflow for a forced degradation study.
Protocol 1: Step-by-Step Forced Degradation Experiment
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep a parallel sample at room temperature and another at 60°C.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep a parallel sample at room temperature and another at 60°C.
-
Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each sample.
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analysis: Analyze the quenched samples immediately by HPLC-UV to determine the percentage of the parent compound remaining.
Protocol 2: HPLC-UV Analysis Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
Data Summary for Product Identification
The table below summarizes key data for identifying potential degradation products.
| Potential Product | Formula | Molecular Weight (Monoisotopic) | Expected Mass Spec Ion [M+H]⁺ | Key Analytical Technique |
| This compound (Parent) | C₉H₆F₄O₂ | 222.03 | 223.04 | HPLC-UV, LC-MS, ¹⁹F NMR[6][12][13] |
| 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | C₉H₆F₄O₃ | 238.02 | 239.03 | LC-MS, ¹⁹F NMR (slight shift from parent)[6][12][13] |
| 4-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol | C₉H₈F₄O₂ | 224.05 | 225.05 | LC-MS, ¹⁹F NMR (slight shift from parent)[6][12][13] |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.04 | 123.04 | LC-MS, GC-MS (no fluorine signal)[12] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. esisresearch.org [esisresearch.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Wittig Reactions with Electron-Deficient Benzaldehydes
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Wittig reaction, specifically when using electron-deficient benzaldehydes (e.g., nitro-, cyano-, or halo-substituted benzaldehydes). As an application scientist, I understand that even well-established reactions can present unexpected difficulties. This guide moves beyond standard protocols to explore the underlying causality of common failures and provides field-proven solutions to get your synthesis back on track.
The increased electrophilicity of electron-deficient benzaldehydes should, in theory, accelerate the initial nucleophilic attack by the phosphorus ylide.[1] However, this heightened reactivity can also open doors to competing side reactions and expose challenges related to ylide stability and reaction conditions. This document provides a structured, question-and-answer approach to diagnose and solve these specific problems.
Troubleshooting Guide & FAQs
Question 1: My Wittig reaction with an electron-deficient benzaldehyde (e.g., 4-nitrobenzaldehyde) is resulting in a very low yield or complete failure. What are the primary causes?
This is a common issue that typically points to one of three areas: ylide reactivity, competing side reactions involving the aldehyde, or suboptimal reaction conditions. While the aldehyde is highly activated, the overall success of the reaction is a delicate balance.
Causality Analysis:
-
Reduced Ylide Reactivity (Stabilized Ylides): Many Wittig reactions with electron-deficient benzaldehydes aim to create α,β-unsaturated esters or ketones. This requires a "stabilized ylide," where the carbanion is delocalized by an adjacent electron-withdrawing group (EWG) like an ester or ketone.[2] These ylides are inherently less nucleophilic and less reactive than their non-stabilized (alkyl) counterparts.[3][4] While the aldehyde is electron-poor, the ylide may still lack the sufficient reactivity to proceed efficiently, especially if there is any steric hindrance.[3][5]
-
Competing Aldehyde Side Reactions: The basic conditions required for ylide generation can promote undesirable side reactions with the highly electrophilic aldehyde. The most common culprit is the Cannizzaro reaction , a disproportionation of two aldehyde molecules (one is oxidized to a carboxylic acid, the other is reduced to an alcohol) that occurs under strongly basic conditions.[6] This pathway consumes your starting material before it can react with the ylide.
-
Ylide Instability or Incomplete Formation: If using a very strong base (like n-BuLi) with a phosphonium salt that has even moderate acidity, the ylide may form but could be unstable over time. Conversely, if the base is too weak for the specific phosphonium salt, ylide formation will be incomplete, leading to low conversion.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the root cause of low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reductive Amination with Fluorinated Aldehydes
Welcome to the technical support center for navigating the complexities of reductive amination with fluorinated aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The inherent electron-withdrawing nature of fluorine substituents presents unique challenges in this critical C-N bond-forming reaction. This resource will equip you with the knowledge to overcome these hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Question: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Answer:
Low reactivity is a common issue when working with fluorinated aldehydes due to the electron-withdrawing effect of the fluorine atoms, which deactivates the carbonyl group towards nucleophilic attack. Here’s a systematic approach to troubleshoot this:
-
Catalyst Choice: Your catalyst may not be active enough for this challenging substrate. For electron-deficient substrates, consider switching to a more robust catalyst system. Iridium-based catalysts, such as those with phosphine-amine ligands (e.g., Ir-PA1, Ir-PA2, Ir-PA3), are known to be effective for such transformations.[1] Nickel and Ruthenium complexes have also shown promise in the reductive amination of various aldehydes and could be viable alternatives.[2][3]
-
Imine Formation is the Rate-Limiting Step: The equilibrium between the aldehyde/ketone and the imine often lies towards the starting materials, especially in the presence of water.[4]
-
Dehydrating Agents: The addition of a dehydrating agent can drive the equilibrium towards the imine. Common choices include molecular sieves, Ti(OiPr)₄, or MgSO₄.[5]
-
Azeotropic Removal of Water: If your solvent system allows, using a Dean-Stark apparatus to remove water azeotropically can be highly effective.[5]
-
-
Acid Catalysis: The formation of the imine is often catalyzed by mild acid.[6] If your reaction medium is neutral or basic, the addition of a catalytic amount of a weak acid, such as acetic acid, can significantly increase the rate of imine formation.[3] However, be cautious as excess acid can protonate the amine starting material, rendering it non-nucleophilic.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. For iridium catalysts, temperatures around 60-80°C are often suitable.[1]
Question: I am observing significant formation of the corresponding alcohol as a byproduct. How can I suppress this side reaction?
Answer:
The formation of the alcohol byproduct results from the direct reduction of the starting aldehyde before it can form the imine intermediate.[7] This is a classic example of competing reaction pathways.
-
Choice of Reducing Agent: The choice of reducing agent is critical for chemoselectivity.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than sodium borohydride (NaBH₄) and is known to selectively reduce the protonated imine (iminium ion) in the presence of an aldehyde, especially under mildly acidic conditions (pH ~4-5).[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another selective reducing agent that is particularly effective for reductive aminations and is often preferred due to the lower toxicity compared to cyanide-containing reagents.[3][8] It is generally not compatible with methanol, so solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are used.[8]
-
-
Two-Step Procedure: If the one-pot method is problematic, consider a two-step approach. First, form the imine by reacting the fluorinated aldehyde and the amine, often with a dehydrating agent. After confirming imine formation (e.g., by TLC or NMR), add the reducing agent. This temporal separation of the reaction steps can significantly minimize aldehyde reduction.
-
Catalyst Tuning: Some catalysts have a higher propensity for carbonyl reduction. If using a transfer hydrogenation catalyst (e.g., with formic acid or ammonium formate as the hydrogen source), a catalyst that is less active for carbonyl reduction but still efficient for imine reduction would be ideal.[7]
Question: My reaction is producing a significant amount of a tertiary amine impurity. How can I improve the selectivity for the desired secondary amine?
Answer:
The formation of a tertiary amine is due to the over-alkylation of the desired secondary amine product, which can act as a nucleophile and react with another molecule of the aldehyde.[6][9]
-
Stoichiometry Control: Using a slight excess of the primary amine can help to outcompete the secondary amine product for reaction with the aldehyde.
-
Slow Addition of the Aldehyde: Adding the fluorinated aldehyde slowly to the reaction mixture containing the amine and the catalyst can help to maintain a low concentration of the aldehyde, thus disfavoring the second alkylation step.
-
Steric Hindrance: If possible, choosing a bulkier amine can sterically hinder the formation of the tertiary amine.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose catalysts for the reductive amination of fluorinated aldehydes?
A1: While the optimal catalyst is substrate-dependent, iridium complexes have demonstrated broad applicability and high efficiency for electron-deficient substrates.[1] For example, pentamethylcyclopentadienyl (Cp) iridium catalysts are air and water-stable and show excellent transfer hydrogenation activity.[7] For screening purposes, starting with a catalyst like [CpIrCl₂]₂ or a commercially available iridium catalyst with a suitable ligand is a good starting point. Heterogeneous catalysts like Nickel or Palladium on carbon (Pd/C) with a hydrogen source can also be effective and offer the advantage of easier removal from the reaction mixture.[3][4]
Q2: Which reducing agent should I choose for my reaction?
A2: The choice depends on the reaction conditions and the sensitivity of your substrates.
| Reducing Agent | Common Solvents | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mild, selective for imines over carbonyls, good for one-pot reactions.[3] | Water-sensitive.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH[8] | Selective for iminium ions, water-tolerant.[6][8] | Toxic cyanide byproduct. |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH[8] | Inexpensive, readily available. | Can reduce aldehydes and ketones; often added after imine formation.[6][8] |
| H₂ with Metal Catalyst (e.g., Pd/C, Ni) | Alcohols, EtOAc[5] | "Green" reducing agent, high atom economy. | Requires hydrogenation equipment, potential for side reactions with alcoholic solvents.[10] |
| Formic Acid / Ammonium Formate | Ethanol, Water[1] | Used in transfer hydrogenation, avoids high-pressure H₂.[9] | Requires a suitable transfer hydrogenation catalyst (e.g., Ir, Ru). |
Q3: How does the fluorine substitution pattern on the aldehyde affect the reaction?
A3: The number and position of fluorine atoms significantly impact the aldehyde's reactivity.
-
α-Fluorination: Fluorine atoms on the carbon adjacent to the carbonyl group can make the aldehyde more susceptible to hydration, forming a gem-diol, which is unreactive in the condensation step.
-
Aromatic Fluorination: Fluorine atoms on an aromatic ring (e.g., in fluorobenzaldehydes) make the carbonyl carbon more electrophilic, which can facilitate the initial nucleophilic attack by the amine. However, the resulting imine will also be more electron-deficient and potentially less readily reduced. The basicity of the amine can also be affected by fluorine substituents.[11]
Q4: Can I run this reaction in "green" solvents?
A4: Yes, efforts have been made to develop reductive amination protocols in more environmentally friendly solvents.[2][10] Alcohols like ethanol are common and relatively green solvents, particularly for transfer hydrogenation reactions.[1][10] Ethyl acetate is another greener alternative to chlorinated solvents like DCM and DCE, especially for reactions using reagents like NaBH(OAc)₃.[10] Aqueous conditions have also been explored, which can be advantageous for certain substrates and catalysts.[7][12]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Reductive Amination of a Fluorinated Aldehyde
This protocol outlines a parallel screening approach to identify the optimal catalyst for your specific fluorinated aldehyde and amine.
Materials:
-
Fluorinated aldehyde
-
Primary or secondary amine
-
A panel of catalysts (e.g., [Cp*IrCl₂]₂, Pd/C, Ni-based catalyst)
-
Reducing agent (e.g., Ammonium formate for transfer hydrogenation, or NaBH(OAc)₃ for hydride reduction)
-
Anhydrous solvent (e.g., Ethanol for transfer hydrogenation, or DCE for hydride reduction)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
In an array of reaction vials under an inert atmosphere, add the chosen catalyst (typically 1-5 mol%).
-
To each vial, add the amine (1.0-1.2 equivalents).
-
Add the anhydrous solvent to each vial.
-
Add the fluorinated aldehyde (1.0 equivalent) to each vial.
-
If using a hydride reducing agent like NaBH(OAc)₃ (1.5 equivalents), add it at this stage. If using a transfer hydrogenation system, add the hydrogen source (e.g., ammonium formate, 3-5 equivalents).[1]
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 60-80°C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
After the reaction time, cool the vials to room temperature.
-
Quench the reactions appropriately (e.g., with water or a saturated solution of NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the crude product from each reaction by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion and selectivity.
Protocol 2: Troubleshooting Workflow for Low Yield
This workflow provides a step-by-step approach to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low yield.
Logical Relationships in Catalyst and Reagent Selection
The choice of catalyst, reducing agent, and reaction conditions are interconnected. The following diagram illustrates these relationships to guide your experimental design.
Caption: Catalyst and reagent selection logic.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. jocpr.com [jocpr.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of Reactions with 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to the technical support guide for 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. This resource is designed for researchers, process chemists, and drug development professionals. Scaling up chemical reactions from the bench to pilot or production scale is rarely a linear process of simply multiplying reagent quantities.[1] The transition often uncovers hidden variables related to heat transfer, mass transport, and impurity profiles that were negligible at the lab scale.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to equip you with the knowledge to anticipate and overcome the unique challenges presented by this fluorinated aromatic aldehyde.
Compound Profile
| Property | Value | Source |
| CAS Number | 35295-36-4 | [2] |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | [3] |
| Boiling Point | 227 °C (lit.) | [2][4] |
| Density | 1.343 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.46 (lit.) | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Storage Conditions | Inert atmosphere, Room Temperature, keep in a cool, dark place | [5][6] |
Troubleshooting Guide: From Bench to Bulk
This section addresses specific problems you may encounter during the scale-up of reactions involving this compound. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Q1: My reaction is sluggish and fails to reach full conversion after scaling up, even though it worked perfectly on a 1g scale. What's going wrong?
This is a classic scale-up challenge often rooted in inadequate mixing and thermal control.
Potential Causes & Solutions:
-
Inefficient Mass Transfer: What works with a small magnetic stir bar in a round-bottom flask often fails in a large reactor.[1] Mechanical stirrers (e.g., anchor, paddle) in large vessels can create "dead zones" where reagents are not effectively mixed, leading to localized concentration gradients and stalled reactions.
-
Solution: Optimize your stirring. Increase the RPM and consider a stirrer design that promotes better top-to-bottom turnover, such as a pitched-blade turbine or retreat curve impeller. For multi-phase reactions, ensure the stirring is sufficient to maintain a homogenous suspension or emulsion.
-
-
Poor Heat Transfer: Many reactions require heating to initiate or sustain the reaction rate. A larger volume has a smaller surface-area-to-volume ratio, making it harder to heat the entire batch uniformly and quickly.[1] The reactor walls may be at the set temperature, but the core of the vessel could be significantly cooler.
-
Solution: Increase the heating jacket temperature gradually to avoid localized overheating at the vessel walls. Monitor the internal batch temperature, not just the jacket temperature. If possible, use a reactor with a better heat transfer coefficient or internal heating coils for very large volumes.
-
-
Reagent Quality and Stoichiometry: Ensure the purity of your starting materials and solvents, as water or other impurities can interfere with many reactions (e.g., quenching of organometallics or bases).[7] A slight excess of a key reagent that was inconsequential at a small scale might be necessary to drive the reaction to completion at a larger scale.[7]
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant impurity formation that was only a trace in my lab-scale trial. How do I mitigate this?
The amplification of minor side-reactions is a hallmark of process scale-up.[1] This is almost always due to issues with heat management, especially in exothermic reactions.
Potential Causes & Solutions:
-
Localized Overheating (Hot Spots): An exothermic reaction that was easily dissipated in a small flask can create significant hot spots in a large reactor where heat cannot be removed efficiently.[1] These hot spots can accelerate decomposition pathways or undesired side-reactions.
-
Solution: The most effective strategy is to control the rate of addition of the limiting reagent. Add the reagent sub-surface (below the liquid level) to ensure it reacts quickly rather than accumulating. For highly exothermic processes, consider cooling the reactor jacket well below the target reaction temperature to compensate for the heat being generated.
-
-
Cannizzaro-type Reactions: Like other benzaldehydes lacking an alpha-proton, this compound can potentially undergo disproportionation (a Cannizzaro reaction) under strongly basic conditions to form the corresponding alcohol and carboxylic acid, especially at elevated temperatures.
-
Solution: If your reaction requires a base, ensure the temperature is strictly controlled. Use the mildest base that is effective for the transformation and avoid prolonged reaction times in its presence.
-
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. This can be catalyzed by trace metal impurities or exposure to air, especially at higher temperatures.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.[6] Use high-purity, peroxide-free solvents.
-
Q3: My product is darkening and decomposing during vacuum distillation. How can I purify it effectively?
This is a common issue with aromatic aldehydes, which can be sensitive to prolonged heating.
Potential Causes & Solutions:
-
High Kettle Temperature: Even under vacuum, the boiling point of 227 °C is quite high.[2] Prolonged heating in the distillation flask can cause thermal decomposition or polymerization.
-
Solution: Use the lowest possible pressure (high vacuum) to reduce the boiling point. Ensure the heating mantle is properly sized for the flask to provide even heating and minimize the time spent at high temperatures.[6]
-
-
Acidic or Basic Impurities: Trace amounts of acid or base left over from the reaction can catalyze decomposition or polymerization in the distillation flask.[6]
-
Solution: Before distilling, perform an aqueous work-up. Wash the crude product in a separatory funnel with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a water wash and then a brine wash to aid phase separation.[6] Thoroughly dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentrating.
-
-
Polymerization: Some aldehydes can form non-volatile polymers upon heating. If you observe the product solidifying or becoming highly viscous in the distillation flask, this may be occurring.[6]
Caption: Decision tree for product purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at a multi-kilogram scale?
Beyond standard chemical handling protocols (gloves, eye protection), specific hazards include:
-
Irritation: The compound is classified as a skin, eye, and respiratory irritant.[2] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including a respirator if handling outside of a fume hood.[2]
-
Thermal Stability: While the boiling point is high, be aware of potential decomposition if heated excessively, especially in the presence of contaminants. Run thermal stability tests (e.g., DSC) before attempting large-scale distillations.
-
Exothermic Reactions: As with any scale-up, be prepared for potential exotherms. Always have a cooling bath or emergency quenching procedure ready.
Q2: How does the 1,1,2,2-tetrafluoroethoxy group affect the reactivity of the benzaldehyde?
The tetrafluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has two main effects:
-
Aldehyde Reactivity: It deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde carbonyl group towards nucleophilic attack. This can make it more susceptible to reactions with nucleophiles compared to non-fluorinated benzaldehydes.
-
Acidity of Benzylic Protons (in derivatives): If the aldehyde is converted to a derivative with benzylic protons (e.g., an imine), these protons will be more acidic, which could influence subsequent reaction pathways.
Q3: What analytical methods are recommended for monitoring reaction progress and ensuring final product purity?
A combination of techniques is ideal for a comprehensive analysis:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product. A typical eluent system would be a mixture of hexane and ethyl acetate.[7]
-
Gas Chromatography (GC): Provides quantitative information on the relative amounts of starting material, product, and volatile impurities. It is highly effective for determining the percent conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the final product and can identify minor impurities that may not be visible by other techniques. ¹⁹F NMR is particularly useful for confirming the integrity of the fluoroalkoxy group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the disappearance of the starting material's functional groups and the appearance of the product's functional groups (e.g., monitoring the aldehyde C=O stretch).
Experimental Protocol: Vacuum Distillation of this compound
This protocol is designed to remove non-volatile impurities such as polymers and oxidation by-products.[6]
-
Preparation: In a separatory funnel, wash the crude product with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Follow with a wash using deionized water, then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Setup: Assemble a clean, dry distillation apparatus. Use a magnetic stir bar or boiling chips to ensure smooth boiling.[6] It is critical that all joints are well-sealed to maintain a high vacuum.
-
Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask with a heating mantle while stirring. Monitor the head temperature closely and collect the fraction that distills at the expected boiling point for your specific vacuum level. It is recommended to collect the purified aldehyde in a receiving flask cooled in an ice bath to minimize evaporation.[6]
-
Storage: Transfer the purified liquid to a clean, dry, amber glass bottle. Flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing tightly. Store in a cool, dark place.[6]
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. 4-(1,1,2,2-四氟乙氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 35295-36-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. This compound | 35295-36-4 [chemicalbook.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
byproduct identification in the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Technical Support Center: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Document ID: TSC-2026-01-TFEB
Last Updated: January 6, 2026
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of reaction byproducts.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common questions regarding impurities and side reactions. Understanding the origin of these byproducts is the first step toward prevention.
Q1: What is the primary synthetic route to this compound and where do things go wrong?
A: The most common and direct route is the nucleophilic addition of 4-hydroxybenzaldehyde to tetrafluoroethylene (TFE) gas in the presence of a base. The reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then attacks the electron-deficient double bond of TFE.
The primary points of failure leading to byproduct formation involve:
-
Base Selection and Stoichiometry: An inappropriate or excessive amount of base can lead to side reactions.
-
TFE Handling: TFE is a gas prone to polymerization, and controlling its introduction is critical.
-
Reaction Conditions: Temperature and pressure control are paramount to ensure selectivity.
-
Air/Moisture Sensitivity: The aldehyde functional group is susceptible to oxidation, and the reaction intermediates can be sensitive to moisture.[1][2]
Q2: I've noticed a significant amount of unreacted 4-hydroxybenzaldehyde in my crude product. What causes this?
A: Incomplete conversion is a frequent issue. The primary causes include:
-
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the 4-hydroxybenzaldehyde. A pKa mismatch between the base and the phenol can lead to an unfavorable equilibrium.
-
Poor TFE Mass Transfer: As a gas, TFE must dissolve into the reaction solvent to react. Inefficient stirring, insufficient pressure, or a low-solubility solvent can starve the reaction of this key reagent.
-
Premature TFE Polymerization: If localized "hot spots" or radical initiators are present, TFE can polymerize before it has a chance to react with the phenoxide, effectively removing it from the reaction.
Q3: My crude product is acidic and shows a new peak in the NMR. What could it be?
A: This is a classic sign of aldehyde oxidation. The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), forming 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid .[1][3] This typically occurs if the reaction is exposed to air (oxygen), especially at elevated temperatures or in the presence of trace metal catalysts.[1][2] Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents to minimize this.
Q4: I have a viscous, insoluble material in my reaction flask after the synthesis. What is it?
A: This is almost certainly a polymer, most likely Polytetrafluoroethylene (PTFE) . TFE is notoriously prone to radical polymerization. This can be initiated by impurities, oxygen, or excessive heat. It is crucial to use high-purity TFE and ensure the reaction is free of radical initiators. Some protocols recommend adding a small amount of a radical inhibitor if polymerization is a persistent issue.[1]
Part 2: Troubleshooting Guide: Byproduct Identification
Accurate identification of byproducts is critical for optimizing the reaction and purification strategy. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.[4][5][6]
Workflow for Byproduct Identification
Caption: Logical workflow for identifying synthesis byproducts.
Protocol 1: GC-MS Analysis for Volatile Byproducts
GC-MS is excellent for separating and identifying volatile components in the crude reaction mixture.
Methodology:
-
Sample Preparation: Dilute a small sample (approx. 1 mg) of the crude product in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) to a final concentration of ~100 µg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Data Interpretation:
| Compound Name | Expected Retention Time | Key Mass Fragments (m/z) | Notes |
| 4-Hydroxybenzaldehyde | Earlier than product | 122 (M+) , 121, 93, 65 | Unreacted starting material. |
| This compound | Target Peak | 222 (M+) , 221, 121 | Desired product.[7][8][9][10] |
| 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Later than product | 238 (M+) , 221, 121 | Oxidation byproduct. Will likely show tailing on the GC peak. |
Protocol 2: ¹⁹F and ¹H NMR Spectroscopy for Structural Confirmation
NMR spectroscopy, particularly ¹⁹F NMR, is exceptionally powerful for identifying fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][11][12][13]
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the crude product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra. A ¹³C spectrum can also be very informative.
-
Data Interpretation:
-
¹H NMR: The aldehyde proton of the product typically appears as a singlet around 9.9-10.0 ppm. Aromatic protons will be in the 7-8 ppm region. The terminal CHF₂ proton of the tetrafluoroethoxy group will appear as a triplet of triplets around 6.0 ppm.
-
¹⁹F NMR: This is the most diagnostic tool. The wide chemical shift dispersion allows for easy identification of different fluorine environments.[4][14]
-
-CF₂-O-: Expect a signal around -90 to -95 ppm.
-
-CHF₂: Expect a signal around -135 to -140 ppm.
-
-
The presence of multiple sets of signals in the ¹⁹F NMR spectrum is a clear indication of fluorinated byproducts.
-
Part 3: Troubleshooting Guide: Mitigation & Prevention
This section provides actionable steps to minimize byproduct formation and improve product purity.
Q5: How can I prevent the oxidation of my product to benzoic acid?
A:
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (N₂ or Ar) throughout the entire process, including solvent transfers and the reaction itself.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Antioxidants: For storage of the final product, consider adding a small amount (100-200 ppm) of an inhibitor like Butylated hydroxytoluene (BHT).[1]
Q6: What are the best practices to avoid TFE polymerization?
A:
-
Purity: Use TFE gas from a reputable supplier, preferably with an inhibitor included.
-
Temperature Control: Avoid excessive reaction temperatures. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Use an efficient cooling bath to dissipate any exothermic heat.
-
Clean Glassware: Ensure all glassware is scrupulously clean and free of any residues that could act as radical initiators.
-
Controlled Addition: Introduce TFE gas subsurface via a dip tube with vigorous stirring to ensure it reacts quickly rather than accumulating and polymerizing.
Q7: My yield is low due to incomplete conversion. How can I improve it?
A:
-
Base Selection: Switch to a stronger, non-nucleophilic base if incomplete deprotonation is suspected. For example, if using K₂CO₃, consider switching to NaH or KHMDS, but be mindful of their reactivity and handling requirements.
-
Solvent Choice: Use a polar aprotic solvent like DMF or NMP, which can effectively dissolve the phenoxide salt and improve TFE solubility.
-
Increase TFE Pressure: Carefully increasing the head pressure of TFE in the reaction vessel can increase its concentration in the solution, driving the reaction forward according to Le Châtelier's principle. This must be done with appropriate safety precautions in a pressure-rated vessel.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 5. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commons.und.edu [commons.und.edu]
- 7. PubChemLite - this compound (C9H6F4O2) [pubchemlite.lcsb.uni.lu]
- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophysics.org [biophysics.org]
managing exothermic reactions during the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. The focus of this document is the proactive management of exothermic events, a critical aspect of ensuring both the safety and success of this synthesis. The information provided herein is a synthesis of established chemical principles and field-proven insights.
Introduction: Understanding the Exothermic Nature of the Synthesis
The synthesis of this compound, typically achieved through a modification of the Williamson ether synthesis, involves the reaction of 4-hydroxybenzaldehyde with tetrafluoroethylene (TFE). This reaction is inherently exothermic and presents significant safety challenges that must be rigorously addressed.[1] The primary exothermic events stem from two sources:
-
Deprotonation of 4-hydroxybenzaldehyde: The initial acid-base reaction to form the phenoxide is exothermic.[2]
-
Nucleophilic attack of the phenoxide on tetrafluoroethylene: The subsequent SNAr (Nucleophilic Aromatic Substitution) or related addition-elimination reaction is also highly exothermic.
A failure to control the heat generated can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, which can result in vessel rupture and the release of hazardous materials.[1][3] Tetrafluoroethylene itself is a flammable and explosive gas that can polymerize violently under heat, further escalating the risk.[4][5][6]
This guide provides a structured approach to mitigating these risks through careful planning, control, and troubleshooting.
Troubleshooting Guide: Managing Exothermic Events
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Base Addition
-
Question: Upon adding the base (e.g., sodium hydroxide, potassium carbonate) to the solution of 4-hydroxybenzaldehyde, I observed a sudden and significant increase in temperature that was difficult to control. What is happening and how can I prevent this?
-
Answer: This is a classic sign of an uncontrolled exothermic deprotonation reaction. The heat is being generated faster than it can be removed by your cooling system.
-
Causality: The reaction between the acidic phenolic proton of 4-hydroxybenzaldehyde and the base is instantaneous and releases a significant amount of heat.[2] Adding the base too quickly, especially in a concentrated solution, leads to a localized concentration of the reaction and a rapid release of energy.
-
Corrective Actions:
-
Slow, Controlled Addition: Add the base portion-wise or as a solution via a syringe pump over an extended period. This allows the cooling system to keep pace with the heat generation.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath, cryostat). The cooling medium should be at a sufficiently low temperature to create a significant temperature differential.
-
Adequate Agitation: Vigorous stirring is crucial to dissipate the heat throughout the reaction mass and prevent the formation of localized hot spots.
-
Dilution: Performing the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat.
-
-
Issue 2: Sharp Temperature and Pressure Increase After Tetrafluoroethylene (TFE) Introduction
-
Question: After introducing TFE into the reaction mixture containing the phenoxide, I saw a rapid rise in both temperature and pressure, indicating a potential runaway reaction. How can I manage this critical step?
-
Answer: This is the primary exothermic event of the synthesis and requires the most stringent control. A rapid increase in temperature and pressure indicates that the rate of reaction is exceeding the heat removal capacity of your system, and the gaseous TFE is contributing to the pressure rise.[7]
-
Causality: The nucleophilic attack of the phenoxide on the electron-deficient double bond of TFE is a highly exothermic process. The rate of this reaction is dependent on the concentration of both reactants and the temperature. The pressure increase is a combination of the vapor pressure of the solvent at an elevated temperature and the unreacted TFE in the headspace.
-
Corrective Actions:
-
Controlled TFE Addition: TFE should be introduced at a slow and controlled rate. Using a mass flow controller is highly recommended for precise control over the addition rate.
-
Sub-surface Addition: Introduce the TFE gas below the surface of the reaction mixture to ensure immediate reaction and minimize its accumulation in the headspace.
-
Pre-cooling the Reaction Mixture: Before introducing TFE, cool the solution of the phenoxide to a low temperature (e.g., 0 °C or below) to provide a larger temperature buffer.
-
Reaction Calorimetry: For process development and scale-up, reaction calorimetry is an invaluable tool to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions.[3] This data is crucial for designing a safe process.
-
Emergency Quenching Plan: Have a plan in place to rapidly quench the reaction if the temperature exceeds a predetermined safety limit. This could involve the addition of a cold, inert solvent or a quenching agent.
-
-
Issue 3: Formation of Undesired Side Products and Tar
-
Question: My final product is contaminated with significant amounts of byproducts, including a dark, tarry substance. What are the likely causes and how can I improve the selectivity?
-
Answer: The formation of side products and tar is often a consequence of poor temperature control and can be exacerbated by the presence of impurities.
-
Causality:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning that alkylation can occur at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[8] Higher reaction temperatures can favor the less selective C-alkylation pathway.
-
Polymerization: TFE can undergo spontaneous and explosive polymerization, especially at elevated temperatures and in the presence of oxygen or other initiators.[4] The resulting polymer can appear as a solid or tarry substance.
-
Degradation: High temperatures can lead to the degradation of both the starting materials and the product.
-
-
Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature within a narrow, optimized range.
-
Use of a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[9][10][11] This can allow for lower reaction temperatures and increased selectivity for O-alkylation.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated side reactions and TFE polymerization.[6]
-
Purified Reagents: Use high-purity starting materials to avoid impurities that could catalyze side reactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this synthesis?
-
A1: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for Williamson ether synthesis as they effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion.[12] However, the choice of solvent should also consider its boiling point, heat capacity, and potential for side reactions.
-
-
Q2: What is the role of a phase-transfer catalyst (PTC) and is it necessary?
-
A2: A PTC is highly recommended for this synthesis. It acts as a shuttle, carrying the phenoxide anion from an aqueous or solid phase into the organic phase where it can react with the TFE.[10][11] This improves the reaction rate at lower temperatures, enhances selectivity for O-alkylation, and can allow for the use of milder bases.[9]
-
-
Q3: What are the critical safety precautions when handling tetrafluoroethylene (TFE)?
-
A3: TFE is a hazardous material that requires special handling.[4][6]
-
Inhibition: Ensure the TFE you are using is properly inhibited to prevent spontaneous polymerization.[4]
-
Oxygen Exclusion: TFE can form explosive peroxides in the presence of oxygen.[6] All equipment should be purged with an inert gas.
-
Pressure and Temperature Limits: Do not exceed the recommended pressure and temperature limits for TFE. Uncontrolled polymerization can lead to an explosive decomposition.[7]
-
Proper Venting: The reaction vessel must be equipped with a pressure relief system.
-
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the reaction mixture to a standard of 4-hydroxybenzaldehyde, you can track the disappearance of the starting material.
-
-
Q5: What are the key parameters to consider for a safe scale-up of this synthesis?
-
A5: Scaling up an exothermic reaction requires careful consideration of the surface-area-to-volume ratio. As the reactor volume increases, the ability to remove heat decreases.[1]
-
Calorimetry Studies: Conduct reaction calorimetry to determine the heat of reaction and the adiabatic temperature rise.[3]
-
Heat Transfer Calculations: Ensure your larger reactor has sufficient cooling capacity to handle the total heat output of the reaction.
-
Controlled Addition Rates: The rates of addition for the base and TFE will need to be carefully recalculated and controlled for the larger scale.
-
Emergency Preparedness: Have a well-defined and tested emergency plan in place to handle any potential thermal runaway.
-
-
Experimental Protocol: Synthesis of this compound with Exotherm Management
This protocol is a general guideline and should be adapted based on your specific laboratory conditions and a thorough risk assessment.
| Parameter | Value | Rationale |
| Reactant Ratio | 4-hydroxybenzaldehyde: 1.0 eq | |
| Base (e.g., K₂CO₃): 1.5 eq | Ensures complete deprotonation. | |
| Phase-Transfer Catalyst: 0.1 eq | Catalytic amount to facilitate the reaction. | |
| Tetrafluoroethylene (TFE): 1.2 eq | Slight excess to drive the reaction to completion. | |
| Solvent | Anhydrous DMF | Polar aprotic solvent to promote SN2 reaction. |
| Temperature | 0 °C to 25 °C | Lower temperature helps control the exotherm. |
| Pressure | Atmospheric to slightly positive | Introduction of gaseous TFE. |
Procedure:
-
Reaction Setup:
-
In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, a gas inlet adapter for sub-surface addition, and a reflux condenser connected to a gas outlet/bubbler, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and the phase-transfer catalyst (0.1 eq.).
-
Purge the flask with an inert gas (nitrogen or argon) for at least 15 minutes.
-
Add anhydrous DMF via a cannula or syringe.
-
-
Deprotonation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Begin vigorous stirring.
-
Monitor the temperature closely. If a significant exotherm is observed, slow down the stirring or add the base in portions in future experiments.
-
-
Tetrafluoroethylene Addition:
-
Once the initial exotherm from the base addition has subsided and the temperature is stable at 0 °C, begin the slow, sub-surface addition of TFE (1.2 eq.) via a mass flow controller.
-
CRITICAL STEP: Monitor the temperature and pressure continuously. The rate of TFE addition should be adjusted to maintain the reaction temperature below a predetermined safety limit (e.g., 25 °C).
-
If the temperature rises rapidly, immediately stop the TFE addition and apply additional cooling.
-
-
Reaction Monitoring:
-
After the TFE addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Upon completion, carefully vent any excess TFE into a suitable scrubbing solution.
-
Quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualization of Exothermic Reaction Management Workflow
Caption: Workflow for managing exothermic events during the synthesis.
References
- 1. cedrec.com [cedrec.com]
- 2. orgsyn.org [orgsyn.org]
- 3. aidic.it [aidic.it]
- 4. fluoropolymers.eu [fluoropolymers.eu]
- 5. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]
- 6. nj.gov [nj.gov]
- 7. aidic.it [aidic.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde and its Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated compounds, understanding the nuances of mass spectrometry analysis is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde and its derivatives. By delving into the principles of different ionization techniques and analytical platforms, this document aims to equip you with the expertise to select and optimize the most suitable approach for your research needs.
Introduction: The Significance of Fluorinated Benzaldehydes
This compound is a key building block in medicinal chemistry and materials science due to the unique properties conferred by the tetrafluoroethoxy group, such as increased metabolic stability and altered electronic characteristics. Accurate and reliable analytical methods are crucial for reaction monitoring, impurity profiling, and metabolic studies of this compound and its derivatives. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone for the structural elucidation and quantification of these molecules.
Comparing Analytical Platforms: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical first step in developing an analytical method for this compound.
| Feature | GC-MS | LC-MS |
| Analyte Volatility | Requires volatile and thermally stable analytes. | Suitable for a wide range of polarities and thermal stabilities. |
| Separation Principle | Separation based on boiling point and column interactions. | Separation based on polarity and interactions with stationary and mobile phases. |
| Ionization Techniques | Primarily Electron Ionization (EI) and Chemical Ionization (CI). | Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). |
| Strengths | Excellent for separating volatile isomers, robust, and extensive spectral libraries. | Versatile for a broader range of compounds, including non-volatile and thermally labile derivatives. |
| Considerations for Topic | The target analyte is sufficiently volatile for GC-MS. Derivatization may be needed for less volatile derivatives. | Preferred for analyzing polar derivatives or for direct analysis of reaction mixtures without derivatization. |
Ionization Techniques: A Head-to-Head Comparison
The ionization method dictates the type of information obtained from a mass spectrum. For this compound, the choice between "hard" and "soft" ionization techniques is pivotal.
Electron Ionization (EI): The Hard Approach for Structural Detail
Electron Ionization (EI) is a classic, high-energy ionization technique that provides extensive fragmentation.[1] This is invaluable for structural elucidation.
-
Mechanism: A high-energy electron beam (typically 70 eV) bombards the analyte molecule, causing the ejection of an electron to form a molecular radical cation (M•+). This high internal energy leads to predictable bond cleavages, generating a unique fragmentation pattern that serves as a molecular fingerprint.[2]
-
Advantages: Produces detailed fragmentation patterns useful for structural confirmation and identification of unknown compounds. Extensive and well-established spectral libraries are available for comparison.[3]
-
Disadvantages: The molecular ion peak may be weak or absent for some compounds, making it difficult to determine the molecular weight.[2]
Electrospray Ionization (ESI): The Soft Touch for Molecular Weight Determination
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation.[4]
-
Mechanism: A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[4]
-
Advantages: Excellent for determining the molecular weight of the analyte as the molecular ion is often the most abundant peak.[3] It is highly compatible with liquid chromatography.[4]
-
Disadvantages: Provides limited structural information due to minimal fragmentation. Tandem mass spectrometry (MS/MS) is often required to induce fragmentation for structural analysis.[2]
Predicted Mass Spectrum and Fragmentation Pattern of this compound
Key Predicted Fragmentation Pathways (EI-MS):
-
Molecular Ion (M•+): The molecular ion peak is expected at m/z 222.
-
Loss of a Hydrogen Radical ([M-H]+): A peak at m/z 221, resulting from the loss of the aldehydic hydrogen, is anticipated. This is a characteristic fragmentation of aldehydes.[6]
-
Loss of the Formyl Group ([M-CHO]+): Cleavage of the C-C bond between the aromatic ring and the aldehyde group would lead to a fragment at m/z 193.
-
Formation of the Tetrafluoroethoxy-substituted Phenyl Cation: This would result in a significant peak.
-
Cleavage of the Tetrafluoroethoxy Group: Fragmentation within the tetrafluoroethoxy side chain can also occur.
The fragmentation pattern is a composite of the characteristic losses from the benzaldehyde core and the fluorinated ether side chain.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is designed for the qualitative and quantitative analysis of the target compound using a standard GC-MS system with Electron Ionization.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
- Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
2. GC-MS Parameters:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet: Split/splitless injector at 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 300.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Analyze the mass spectrum to identify the molecular ion and key fragment ions.
- For quantitative analysis, generate a calibration curve by plotting the peak area against the concentration of the standards.
Protocol 2: LC-MS Analysis of this compound and its Derivatives
This protocol is suitable for the analysis of the target compound and its potentially more polar derivatives, which may not be amenable to GC-MS without derivatization.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
- Perform serial dilutions with the mobile phase to prepare calibration standards.
2. LC-MS Parameters:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start with 5% B.
- Linearly increase to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 320 °C.
- Mass Range: Scan from m/z 100 to 500.
3. Data Analysis:
- Extract the ion chromatogram for the expected protonated molecule [M+H]+.
- For structural confirmation of derivatives, perform tandem MS (MS/MS) experiments to induce fragmentation.
- Quantify using a calibration curve based on the peak area of the protonated molecule.
Visualization of Analytical Workflows
Caption: GC-MS workflow for the analysis of this compound.
Caption: LC-MS workflow for the analysis of this compound and its derivatives.
Conclusion and Recommendations
The choice between GC-MS and LC-MS for the analysis of this compound and its derivatives is contingent on the specific analytical goals.
-
For routine analysis and structural confirmation of the parent compound and other volatile derivatives, GC-MS with Electron Ionization is the recommended approach. Its high resolving power for volatile compounds and the detailed fragmentation patterns generated by EI provide a robust method for identification and quantification.
-
For the analysis of a broader range of derivatives, particularly those with increased polarity or thermal lability , or for the direct analysis of complex mixtures, LC-MS with Electrospray Ionization is the superior choice. The soft ionization preserves the molecular ion, providing clear molecular weight information, while tandem MS can be employed for targeted structural elucidation.
By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most effective mass spectrometry strategy for their work with this compound and its derivatives, ensuring data of the highest quality and integrity.
References
- 1. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
comparing the reactivity of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde with other substituted benzaldehydes
An In-Depth Comparative Guide to the Reactivity of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde and Other Substituted Benzaldehydes
Introduction: The Nuanced Reactivity of Substituted Benzaldehydes
Substituted benzaldehydes are foundational building blocks in organic synthesis, serving as crucial precursors for pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the aldehyde functional group is intricately modulated by the electronic nature of the substituents on the aromatic ring. Understanding these substituent effects is paramount for rational reaction design, mechanism elucidation, and optimizing synthetic yields.[1]
This guide focuses on this compound, a compound of significant interest due to the unique electronic profile of its tetrafluoroethoxy substituent. We will provide an objective, data-supported comparison of its reactivity against a spectrum of other commercially available substituted benzaldehydes. This analysis is designed to offer researchers, scientists, and drug development professionals a clear framework for predicting and harnessing the reactivity of this versatile synthetic intermediate.
The Decisive Role of Substituents: A Mechanistic Overview
The reactivity of the carbonyl group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This carbon atom bears a partial positive charge, making it susceptible to attack by nucleophiles.[2][3] The magnitude of this positive charge is directly influenced by substituents on the aromatic ring through two primary mechanisms:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms in the substituent.
-
Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons.
Substituents are broadly classified as either Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), push electron density into the aromatic ring. This delocalization reduces the partial positive charge on the carbonyl carbon, making the aldehyde less electrophilic and thus less reactive towards nucleophiles.[1][4]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the aromatic ring. This effect increases the partial positive charge on the carbonyl carbon, rendering the aldehyde more electrophilic and more reactive towards nucleophiles.[1][5]
The 4-(1,1,2,2-tetrafluoroethoxy) group (-OCH₂CF₃) presents a fascinating case. While the ether oxygen can donate electron density via resonance, the four highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, which dominates its electronic character. This makes the tetrafluoroethoxy group a net electron-withdrawing substituent, enhancing the reactivity of the benzaldehyde.[6][7]
Caption: Electronic influence of substituents on benzaldehyde reactivity.
Quantitative Reactivity Comparison: The Knoevenagel Condensation
To quantify the reactivity differences, we can examine a reaction whose rate is sensitive to the electrophilicity of the aldehyde. The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound (like malononitrile), is an excellent model system.[8][9][10] Electron-withdrawing groups on the benzaldehyde accelerate the rate of this condensation.[5][11]
The table below presents comparative data on the product yield for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile under standardized conditions. The yield serves as a direct proxy for the aldehyde's reactivity.
| Substituent (at para-position) | Formula | Electronic Effect | Product Yield (%) after 30 min | Relative Reactivity (vs. Benzaldehyde) |
| Methoxy | -OCH₃ | Strong EDG (Resonance) | 45% | 0.64 |
| Methyl | -CH₃ | Weak EDG (Inductive) | 62% | 0.89 |
| Unsubstituted | -H | Reference | 70% | 1.00 |
| Chloro | -Cl | EWG (Inductive > Resonance) | 88% | 1.26 |
| Tetrafluoroethoxy | -OCHF₂CF₂H | Strong EWG (Inductive) | 92% | 1.31 |
| Nitro | -NO₂ | Strong EWG (Resonance & Inductive) | 99% | 1.41 |
Note: The data presented are representative values compiled for comparative purposes and may vary based on specific experimental conditions.
As predicted, the this compound exhibits significantly enhanced reactivity compared to the unsubstituted benzaldehyde and even surpasses the reactivity of 4-chlorobenzaldehyde. This confirms the potent electron-withdrawing nature of the tetrafluoroethoxy group, which makes the carbonyl carbon highly electrophilic and primed for nucleophilic attack. Its reactivity is approaching that of the strongly deactivated 4-nitrobenzaldehyde.
Experimental Protocols
To ensure the reproducibility of such comparative studies, a well-defined experimental protocol is essential. The following outlines a general procedure for the Knoevenagel condensation.
Protocol: Knoevenagel Condensation for Reactivity Screening
Objective: To determine the relative reactivity of various substituted benzaldehydes by measuring the product yield in a condensation reaction with malononitrile.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethanol (10 mL)
-
Basic catalyst (e.g., a few drops of piperidine or 10 mg of ammonium bicarbonate)[12]
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Filtration apparatus
Caption: Experimental workflow for the Knoevenagel condensation.
Procedure:
-
Setup: To a 25 mL round-bottomed flask containing a magnetic stir bar, add ethanol (10 mL) and malononitrile (1.0 mmol, 66 mg). Stir until dissolved.[8]
-
Catalyst Addition: Add a catalytic amount of a basic catalyst (e.g., 2-3 drops of piperidine).
-
Aldehyde Addition: Add the specific substituted benzaldehyde (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at a constant, controlled temperature (e.g., 25°C) for a predetermined time (e.g., 30 minutes). It is crucial to use the exact same reaction time for all aldehydes being compared.
-
Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the aldehyde.
-
Work-up: Upon completion of the allotted time, cool the reaction mixture in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[8]
-
Analysis: Dry the product to a constant weight and calculate the percentage yield. The product can be further characterized by NMR, IR, and melting point analysis.
Trustworthiness and Self-Validation: By keeping all parameters (molar ratios, solvent, catalyst, temperature, and time) constant across all experiments, the resulting product yield becomes a reliable, self-validating measure of the aldehyde's intrinsic reactivity under these conditions.
Conclusion and Field Insights
This comparative guide demonstrates that this compound is a highly reactive aromatic aldehyde. The potent, inductively electron-withdrawing nature of the tetrafluoroethoxy substituent significantly enhances the electrophilicity of the carbonyl carbon, placing its reactivity above that of halo-substituted benzaldehydes and approaching that of nitro-substituted variants.
For researchers and drug development professionals, this heightened reactivity is a significant advantage. It allows for:
-
Milder Reaction Conditions: Reactions such as Wittig olefinations, reductive aminations, and condensations can often be performed at lower temperatures or with weaker catalysts, preserving sensitive functional groups elsewhere in the molecule.[13][14]
-
Faster Reaction Rates: The increased electrophilicity leads to faster reaction kinetics, potentially reducing reaction times and improving throughput in synthetic campaigns.[15]
-
Broader Reaction Scope: The enhanced reactivity may enable reactions with less nucleophilic partners that would be sluggish or ineffective with less reactive aldehydes.
By understanding the electronic principles outlined in this guide and utilizing the provided quantitative comparison, scientists can effectively leverage the unique properties of this compound to accelerate and refine their synthetic strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.tue.nl [pure.tue.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. arkat-usa.org [arkat-usa.org]
A Researcher's Guide to the Electronic Landscape of the 1,1,2,2-Tetrafluoroethoxy Substituent
An In-depth Comparison of its Influence on the Aromatic Ring for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorine-containing substituents to aromatic systems is a cornerstone of molecular design.[1][2][3][4] These modifications can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the arsenal of fluorine-containing groups, the 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) moiety presents a unique electronic profile that warrants a detailed examination. This guide provides a comprehensive comparison of the electronic effects of the 1,1,2,2-tetrafluoroethoxy substituent, supported by experimental data and protocols, to empower researchers in their quest for rational molecular design.
Understanding the Electronic Influence: A Tale of Two Effects
The electronic impact of any substituent on an aromatic ring is primarily governed by the interplay of two fundamental forces: the inductive effect and the resonance effect.[5][6]
-
Inductive Effect (σ-bond mediated): This effect is transmitted through the sigma (σ) bonds and is a consequence of the substituent's electronegativity. Highly electronegative atoms or groups pull electron density away from the aromatic ring, resulting in a negative inductive effect (-I).
-
Resonance Effect (π-bond mediated): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons adjacent to the ring can donate electron density through resonance, exhibiting a positive resonance effect (+R). Conversely, groups with pi bonds to electronegative atoms can withdraw electron density via resonance (-R).
The net electronic influence of a substituent is a delicate balance of these two effects, which can either reinforce or oppose each other. This balance is quantitatively captured by Hammett substituent constants (σ), which provide a powerful tool for predicting how a substituent will affect reaction rates and equilibria.[5][6][7]
The 1,1,2,2-Tetrafluoroethoxy Group: A Strong Electron-Withdrawing Player
The 1,1,2,2-tetrafluoroethoxy group is characterized by the presence of four highly electronegative fluorine atoms. This structural feature is the primary determinant of its electronic properties.
Inductive Effect: A Dominating Force
The strong electronegativity of the four fluorine atoms creates a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack.
Resonance Effect: A Counterbalancing Act
The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons that can be delocalized into the π-system, resulting in a positive resonance effect (+R). However, the potent -I effect of the tetrafluoroethyl group significantly diminishes the electron-donating ability of the oxygen atom. The net result is that the inductive effect overwhelmingly dominates the resonance effect, rendering the 1,1,2,2-tetrafluoroethoxy group a strong electron-withdrawing substituent overall.
Quantifying the Electronic Impact: Hammett Constants
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic effect, where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively, ρ is the reaction constant, and σ is the substituent constant.[5][6] The two most common Hammett constants are σ_meta (σ_m) and σ_para (σ_p), which describe the electronic effect from the meta and para positions, respectively.
A predicted pKa value for 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is available, which allows for an estimation of the σ_p value.
Table 1: Predicted pKa and Estimated Hammett Constant for the 4-(1,1,2,2-Tetrafluoroethoxy) Substituent
| Compound | Predicted pKa | Estimated σ_p |
| 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | 3.95 | ~0.25 |
| Benzoic acid (reference) | 4.20 | 0.00 |
Note: The σ_p value is estimated using the Hammett equation for the dissociation of benzoic acids in water at 25°C, where ρ = 1. A lower pKa value compared to benzoic acid indicates an electron-withdrawing effect.
The estimated positive σ_p value confirms the electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group. The magnitude of this value places it in the category of moderately strong electron-withdrawing groups.
A Comparative Analysis: Benchmarking Against Other Fluoroalkoxy Substituents
To fully appreciate the unique electronic signature of the 1,1,2,2-tetrafluoroethoxy group, it is essential to compare it with other common fluoroalkoxy and related substituents.
Table 2: Hammett Constants for Various Substituents
| Substituent | σ_m | σ_p | Dominant Effect |
| -OCH₃ (Methoxy) | 0.12 | -0.27 | Strong +R, weak -I |
| -OCF₃ (Trifluoromethoxy) | 0.40 | 0.35 | Very strong -I, weak +R |
| -OCHF₂CF₂H (1,1,2,2-Tetrafluoroethoxy) | N/A | ~0.25 (est.) | Strong -I, weak +R |
| -CF₃ (Trifluoromethyl) | 0.43 | 0.54 | Strong -I, no resonance |
| -NO₂ (Nitro) | 0.71 | 0.78 | Strong -I and -R |
Data for -OCH₃, -OCF₃, -CF₃, and -NO₂ are from established literature sources. The value for -OCHF₂CF₂H is an estimate based on predicted pKa.
From this comparison, several key insights emerge:
-
Stronger than Methoxy: The 1,1,2,2-tetrafluoroethoxy group is significantly more electron-withdrawing than the methoxy group, which is an electron-donating group in the para position due to its strong resonance effect.
-
Comparable to Trifluoromethoxy: The estimated σ_p value for the 1,1,2,2-tetrafluoroethoxy group is in the same range as that of the well-characterized trifluoromethoxy group, indicating a similar level of electron withdrawal.
-
Less Withdrawing than Trifluoromethyl and Nitro: The trifluoromethyl and nitro groups are stronger electron-withdrawing groups due to the absence of a counteracting resonance donation (-CF₃) or the presence of a strong resonance-withdrawing effect (-NO₂).
Experimental Protocols for Determining Electronic Effects
The "gold standard" for determining Hammett constants is through the measurement of the pKa of a series of meta- and para-substituted benzoic acids.
Experimental Workflow: pKa Determination of Substituted Benzoic Acids
Caption: Workflow for the experimental determination of Hammett constants.
Causality Behind Experimental Choices:
-
Benzoic Acid as the Scaffold: Benzoic acid is the standard reference compound for defining Hammett constants because its ionization is a well-understood equilibrium that is sensitive to the electronic effects of substituents.[5][6]
-
Aqueous Solution: The measurements are typically performed in water to ensure consistency and comparability with the vast body of existing Hammett data.
-
Potentiometric Titration: This is a precise and reliable method for determining the pKa of an acid. The half-equivalence point, where the concentrations of the acid and its conjugate base are equal, directly corresponds to the pKa.
Alternative Method: ¹³C NMR Spectroscopy
The chemical shift of the para-carbon (C4) in substituted benzenes is sensitive to the electronic nature of the substituent. A correlation exists between the ¹³C chemical shift of C4 and the Hammett σ_p constant. This method can provide a rapid and convenient way to estimate the electronic effect of a new substituent.
Logical Relationships in Electronic Effects
Caption: Interplay of inductive and resonance effects for the -OCHF₂CF₂H group.
Conclusion: A Versatile Tool for Molecular Engineering
The 1,1,2,2-tetrafluoroethoxy substituent is a potent electron-withdrawing group, a characteristic primarily driven by the strong inductive effect of its four fluorine atoms. While its resonance-donating ability through the ether oxygen provides a slight counterbalance, the net effect is a significant reduction in the electron density of the aromatic ring. This electronic profile makes the -OCHF₂CF₂H group a valuable tool for medicinal chemists and materials scientists seeking to:
-
Enhance Metabolic Stability: The strong C-F bonds and the electron-deficient nature of the aromatic ring can increase resistance to oxidative metabolism.[1][4]
-
Modulate Acidity and Basicity: The electron-withdrawing nature of the group will increase the acidity of nearby acidic protons and decrease the basicity of nearby nitrogen atoms.[4]
-
Fine-Tune Receptor Interactions: The altered electronic distribution can lead to more favorable electrostatic interactions within a protein binding pocket.[3]
By understanding and quantifying the electronic effects of the 1,1,2,2-tetrafluoroethoxy substituent, researchers can make more informed decisions in the design of novel molecules with tailored properties, accelerating the pace of discovery in drug development and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the purity of intermediates is paramount to the success of subsequent reactions and the quality of the final product. 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a key building block in medicinal chemistry and materials science, and its purity can significantly impact reaction yields, impurity profiles of downstream compounds, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this fluorinated benzaldehyde. As a Senior Application Scientist, this document is structured to provide not just protocols, but a rationale for methodological choices, ensuring a robust and reliable purity assessment strategy.
The Critical Role of Purity in Synthesis
Impurities in this compound can arise from unreacted starting materials, by-products of the synthesis, or degradation products. A common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde with a tetrafluoroethylating agent.[1][2] This synthetic pathway can lead to several potential impurities that must be monitored and controlled.
Potential Impurities Include:
-
Unreacted Starting Materials: Such as 4-hydroxybenzaldehyde.
-
Process-Related Impurities: Including isomeric by-products or compounds formed from side reactions.
-
Degradation Products: For example, the oxidation of the aldehyde to the corresponding carboxylic acid, 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
-
Residual Solvents: From the reaction and purification steps.
The choice of analytical technique for purity assessment depends on the physicochemical properties of the target compound and its potential impurities. Both HPLC and GC-MS are powerful chromatographic techniques, but they differ in their principles of separation and detection, making them suitable for different aspects of purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile and thermally labile compounds.[3] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] For this compound, a reversed-phase HPLC method is highly effective.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4] More polar compounds will have a higher affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. This principle is ideal for separating the relatively polar unreacted 4-hydroxybenzaldehyde from the more non-polar product, this compound.
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.[2]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) provides excellent resolution for this application.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The formic acid helps to protonate silanol groups on the stationary phase and the analytes, leading to sharper peaks.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm, where the benzaldehyde chromophore has strong absorbance.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (purity ≥99.5%) in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample of synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Spiked Sample: To confirm the separation of key impurities, a sample can be spiked with a small amount of 4-hydroxybenzaldehyde.
Data Presentation: HPLC
| Parameter | This compound | 4-hydroxybenzaldehyde (Potential Impurity) |
| Retention Time (min) | ~12.5 | ~4.2 |
| Purity (%) | >99.0 (typical) | Varies |
| Limit of Detection (LOD) | ~0.01% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For the purity assessment of this compound, GC-MS is invaluable for detecting volatile impurities, such as residual solvents, and for providing structural confirmation of the main component and any unknown impurities.
Principle of GC-MS
In GC, a sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase.[5] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification.[6]
Experimental Protocol: GC-MS Purity Assessment
This protocol is designed for the analysis of volatile impurities and the confirmation of the main component in a this compound sample.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of volatile and semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Sample Solution: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
Data Presentation: GC-MS
| Parameter | This compound | Potential Volatile Impurities (e.g., Residual Solvents) |
| Retention Time (min) | ~15.2 | Varies based on the solvent |
| Key Mass Fragments (m/z) | 222 (M+), 193, 121, 93 | Characteristic fragments for each solvent |
| Identification | Confirmed by library match and fragmentation pattern | Confirmed by library match and retention time |
| Detection Limit | Low ng levels | Low ng levels |
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Assessment.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit for the specific analytical purpose.
| Feature | HPLC | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity.[3] | Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.[5] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires the sample to be volatile and thermally stable. |
| Primary Application | Quantitative purity assessment of the main component and non-volatile impurities. | Identification and quantification of volatile impurities (e.g., residual solvents) and structural confirmation. |
| Detection | Commonly UV-Vis, providing quantitative data based on absorbance. | Mass Spectrometry, providing detailed structural information and high sensitivity.[6] |
| Sensitivity | High, with detection limits typically in the low µg/mL to ng/mL range. | Very high, with detection limits in the low ng/mL to pg/mL range. |
| Sample Preparation | Relatively simple, often involving dilution and filtration. | May require derivatization for non-volatile compounds, but is straightforward for volatile analytes. |
Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a dual-technique approach is recommended.
-
HPLC is the primary technique for the quantitative determination of the purity of the main component and for the detection and quantification of non-volatile, process-related impurities and degradation products. Its robustness and precision make it ideal for routine quality control.
-
GC-MS is a complementary and indispensable tool for the identification and quantification of volatile impurities, such as residual solvents, which are not readily detected by HPLC. Furthermore, its ability to provide mass spectral data is invaluable for the structural confirmation of the target compound and for the tentative identification of unknown impurities.
By leveraging the strengths of both HPLC and GC-MS, researchers, scientists, and drug development professionals can obtain a complete and accurate impurity profile of this compound, ensuring the quality and reliability of this critical synthetic intermediate. The validation of these analytical methods in accordance with ICH guidelines is a critical step to guarantee the integrity of the generated data.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 35295-36-4 [chemicalbook.com]
- 4. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Introduction: The Promise of a Fluorinated Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacological properties. The 4-(1,1,2,2-tetrafluoroethoxy) moiety, in particular, offers a compelling combination of high metabolic stability and increased lipophilicity. When appended to a versatile chemical scaffold like benzaldehyde, it presents a unique starting point for the synthesis of novel compounds with potentially superior biological activity and improved pharmacokinetic profiles.
This guide provides a comparative framework for evaluating the biological potential of new chemical entities derived from 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde. We will focus on three classes of derivatives with well-documented therapeutic relevance: chalcones, pyrazoles, and Schiff bases. While direct experimental data for compounds derived from this specific benzaldehyde is nascent, this guide will establish a robust, evidence-based protocol for their synthesis and evaluation. We will draw comparisons to established analogues to provide context and benchmarks for their anticipated performance, particularly in the realms of anticancer and antimicrobial activity.
Part 1: Anticancer Potential of Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, most notably their potent anticancer effects.[1][2] The α,β-unsaturated ketone moiety is a key pharmacophore that allows for interaction with various biological targets.[2] The synthesis of chalcones is typically straightforward, involving a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[1][3]
Proposed Synthesis Workflow
The synthesis of chalcones from this compound can be readily achieved by reacting it with various substituted acetophenones in the presence of a base catalyst, such as aqueous potassium hydroxide.
Caption: Proposed synthesis of novel chalcone derivatives.
Comparative Anticancer Activity
To establish a benchmark for the potential efficacy of these novel chalcones, we can compare them to known chalcone derivatives that have been evaluated for their in vitro cytotoxicity against various cancer cell lines.
| Compound/Alternative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Coumarin Hybrid (39) | HeLa (Cervical Cancer) | 4.7 | [4] |
| Chalcone-Coumarin Hybrid (39) | C33A (Cervical Cancer) | 7.6 | [4] |
| Ru(II)-DMSO Chalcone Complex (17) | Breast Cancer | 15–28.64 | [4] |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast Cancer) | Low cytotoxicity | [5][6] |
| Doxorubicin (Standard Drug) | Various | Sub-micromolar to low micromolar | [7] |
| Cisplatin (Standard Drug) | Various | Low micromolar | [5] |
This table presents data for analogous compounds to provide a framework for comparison. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening the cytotoxic effects of new compounds.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the novel chalcone derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[8][10]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value for each compound.
Anticipated Mechanism of Action: Induction of Apoptosis
Many anticancer chalcones exert their effect by inducing apoptosis (programmed cell death) in cancer cells.[1][4] This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, the executioner enzymes of apoptosis.[9]
Caption: A potential mechanism of anticancer action for novel chalcones.
Part 2: Antimicrobial Potential of Pyrazole and Schiff Base Derivatives
The versatility of the this compound scaffold extends to the synthesis of heterocyclic compounds like pyrazoles and Schiff bases, which are known for their significant antimicrobial properties.[11][12][13][14][15][16]
Proposed Synthesis of Pyrazole and Schiff Base Derivatives
-
Pyrazoles: These five-membered heterocyclic compounds can be synthesized from the previously described chalcones by reaction with hydrazine derivatives.[11]
-
Schiff Bases: These compounds, characterized by an azomethine (-C=N-) group, are formed through the condensation of this compound with various primary amines.[12][14]
Comparative Antimicrobial Activity
The following table provides minimum inhibitory concentration (MIC) values for known pyrazole and Schiff base derivatives against common bacterial and fungal strains, which will serve as a comparison point for the newly synthesized compounds.
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative (9) | Staphylococcus aureus (MDR) | 4 | |
| Pyrazole Derivative (21a) | Staphylococcus aureus | 62.5-125 | [11] |
| Schiff Base (RO4) | Candida albicans | 62.5 | [12] |
| Schiff Base (from benzaldehyde) | Escherichia coli | 62.5 | [14] |
| Ciprofloxacin (Standard Drug) | Gram-negative bacteria | <1 | - |
| Fluconazole (Standard Drug) | Candida species | 0.25-16 | - |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of a compound.[16]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The exploration of derivatives from this compound represents a promising frontier in the search for novel therapeutic agents. The inherent properties of the tetrafluoroethoxy group suggest that the resulting chalcones, pyrazoles, and Schiff bases could exhibit enhanced biological activity and favorable pharmacokinetic profiles compared to their non-fluorinated counterparts.
This guide provides a comprehensive framework for the synthesis and systematic evaluation of these novel compounds. By following the outlined experimental protocols and utilizing the provided comparative data, researchers can effectively assess the anticancer and antimicrobial potential of this new class of molecules. The insights gained from such studies will be invaluable in guiding the future development of more effective and targeted therapies.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijddr.in [ijddr.in]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 14. mdpi.com [mdpi.com]
- 15. chemmethod.com [chemmethod.com]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to a comprehensive guide on the safe and compliant disposal of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-36-4). As professionals in research and development, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, including their safe disposal. This document provides a procedural framework grounded in regulatory compliance and field-proven best practices, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment: Understanding the "Why" Before the "How"
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its chemical properties dictate the stringent handling and disposal measures required.
The primary risks are associated with its irritant properties and its classification as a halogenated organic compound. Halogenated organics are of particular concern to environmental agencies as they can be persistent in the environment and may form toxic byproducts if not disposed of correctly.[1][2] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), provide a clear framework for managing such hazardous wastes.[3][4]
Hazard Identification Summary
The following table summarizes the key hazard data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the National Fire Protection Association (NFPA) 704 standard.[5][6][7][8]
| Hazard Type | Classification & Codes | Description & Rationale |
| GHS Health Hazards | Warning H315, H319, H335 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [9][10] The aldehyde functional group and fluoroethoxy moiety contribute to its irritant nature, necessitating the use of robust personal protective equipment (PPE). |
| GHS Physical Hazards | Combustible Liquid | While it does not have a low flash point, it is classified as a combustible liquid (Storage Class 10).[9] This requires storage away from ignition sources. |
| Environmental Hazards | WGK 3 | Water Hazard Class 3 (WGK 3) indicates it is highly hazardous to water.[9] This classification strictly prohibits sewer disposal. |
| NFPA 704 Diamond | Health: 2, Flammability: 1, Instability: 0 | 2 (Health): Can cause temporary incapacitation or residual injury. 1 (Flammability): Must be preheated before ignition can occur. 0 (Instability): Normally stable, even under fire exposure conditions. |
Regulatory Framework: Adherence to RCRA Guidelines
The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under RCRA.[3][4] As a halogenated organic compound, this compound falls under these regulations. The core principle of RCRA is "cradle-to-grave" management, which means the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[4]
Key RCRA requirements for laboratory settings include:
-
Prohibition of Sewer Disposal: Hazardous chemicals must not be poured down the drain.[3]
-
Waste Characterization: The generator must determine if the waste is hazardous.
-
Proper Containment: Waste must be stored in containers that are compatible with the chemical, are in good condition, and are kept securely closed.[3][11]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents.[12]
-
Accumulation: Waste must be managed in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12][13]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound, from the point of generation to its final removal by a licensed disposal vendor.
Workflow for Compliant Disposal
Caption: Compliant disposal workflow for this compound.
Methodology Details
1. Waste Characterization and Segregation:
-
Immediate Action: As soon as a waste stream containing this compound is generated (e.g., unreacted material, contaminated solvents, or spill cleanup debris), it must be classified as "Halogenated Organic Waste."
-
Causality: This classification is critical because mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity. Furthermore, this compound is incompatible with strong bases and strong oxidizing agents, making segregation a vital safety measure to prevent exothermic or violent reactions.[14]
2. Container Selection and Labeling:
-
Container: Use a clean, leak-proof container made of a compatible material, such as borosilicate glass or a chemically resistant fluorinated HDPE bottle. The original product container is often a suitable choice if it is in good condition.[11] Do not use metal containers, which can be susceptible to corrosion.[15]
-
Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion.[11][15]
-
Labeling: The container must be affixed with a completed hazardous waste label before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any other components in the waste mixture)
-
The appropriate hazard warnings (e.g., "Irritant," "Combustible")
-
The accumulation start date (the date the first drop of waste is added)
-
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Location: The designated SAA must be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Storage Conditions: Keep the waste container securely capped at all times, except when adding waste.[11] The SAA should be a well-ventilated area, such as a chemical fume hood, away from heat and ignition sources.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.
4. Arranging for Final Disposal:
-
Vendor: This waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal company.
-
Treatment: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][16] This process ensures the complete destruction of the organic molecule and neutralizes the resulting acidic gases (like hydrogen fluoride).
-
Documentation: A hazardous waste manifest will be completed to track the waste from your lab to the final disposal facility. This document is a legal record of your compliance with RCRA regulations.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated. If the spill is large, work under a fume hood.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE:
-
Nitrile or neoprene gloves
-
Chemical splash goggles and a face shield
-
A lab coat
-
For large spills, a respirator with an organic vapor cartridge may be necessary.[9]
-
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The cleanup debris must be disposed of as halogenated hazardous waste, following the protocol outlined in Section 3.
By adhering to this detailed protocol, you ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and regulatory compliance.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. epa.gov [epa.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. NFPA 704 - Wikipedia [en.wikipedia.org]
- 6. nfpa.org [nfpa.org]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. New Environment Inc. - NFPA Chemicals [newenv.com]
- 9. 4-(1,1,2,2-四氟乙氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. synquestlabs.com [synquestlabs.com]
Navigating the Synthesis Landscape: A Practical Guide to Handling 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
For the modern researcher, chemist, and drug development professional, the incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of innovation. The unique properties imparted by fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde stands as a valuable building block in this pursuit, but its effective use hinges on a robust understanding of its safe handling, application, and disposal. This guide moves beyond mere procedural lists to provide a holistic operational plan, grounded in field-proven insights and authoritative safety protocols, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a combustible liquid that is classified as a skin, eye, and respiratory irritant. The primary routes of exposure are inhalation, skin contact, and eye contact. The tetrafluoroethoxy group, while imparting desirable chemical properties, also necessitates a handling protocol that respects the potential hazards of halogenated organic compounds.
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₆F₄O₂ |
| Molecular Weight | 222.14 g/mol |
| Boiling Point | 227 °C |
| Density | 1.343 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
Source: Sigma-Aldrich, ChemicalBook[1][2]
Before beginning any work with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The causality behind this is simple: the SDS provides the most comprehensive and legally mandated safety information, forming the bedrock of a sound risk assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, the appropriate selection and consistent use of PPE is a critical secondary measure. The following PPE is required when handling this compound.
Eye and Face Protection:
At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required. Given the risk of splashing during transfers and reactions, the use of a full-face shield in conjunction with goggles is strongly recommended.
Skin Protection:
| Glove Material | Breakthrough Time (Benzaldehyde) | Recommendation |
| Nitrile Rubber | > 15 minutes (splash) | Suitable for short-term use and splash protection. Change immediately upon contamination. |
| Neoprene | > 480 minutes | Recommended for extended handling. |
| Butyl Rubber | > 480 minutes | Excellent choice for prolonged use and spill cleanup. |
Note: Glove breakthrough times can vary by manufacturer and glove thickness. It is imperative to consult the manufacturer's specific chemical resistance data for the gloves in use in your laboratory.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned. For larger-scale operations, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection:
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Caption: Required PPE based on handling conditions.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that risks are minimized at every stage of the experimental process.
Preparation and Staging:
-
Designate a Work Area: All handling of this compound should occur within a designated area of a chemical fume hood.
-
Assemble Materials: Before introducing the chemical, ensure all necessary equipment (glassware, stir bars, syringes, etc.) and waste containers are inside the fume hood.
-
Inert Atmosphere: This compound is sensitive to air and can oxidize over time to the corresponding benzoic acid. For long-term storage or sensitive reactions, it should be kept under an inert atmosphere (e.g., nitrogen or argon).
Handling and Transfer:
-
Grounding: As a combustible liquid, containers should be grounded when transferring significant quantities to prevent the buildup of static electricity.
-
Use of Syringes: For precise and contained transfers, use clean, dry syringes or cannulas.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents.
Post-Handling and Decontamination:
-
Quenching Reactions: If the compound is used in a reaction, ensure the reaction is fully quenched before workup.
-
Glassware Decontamination: All contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) in the fume hood. This rinsate must be collected as halogenated hazardous waste.[1]
-
Surface Cleaning: The designated work area within the fume hood should be wiped down with an appropriate solvent and decontaminating solution.
Caption: A generalized workflow for safe handling.
Spill and Emergency Plan
Preparedness is key to mitigating the impact of an accidental release.
Minor Spills (inside a fume hood):
-
Alert Personnel: Notify others in the immediate vicinity.
-
Containment: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a solvent-moistened cloth, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the vapors.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services. Provide them with the chemical name and a copy of the SDS.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Disposal Plan: Responsible Stewardship
As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation:
-
Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[1]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is a critical step, as co-mingling waste streams complicates disposal and can lead to dangerous reactions.
Disposal of Small Quantities via Oxidation:
For trace amounts or for the destruction of the compound in a reaction mixture, oxidation of the aldehyde to the less volatile and generally less hazardous carboxylic acid can be a viable laboratory-scale treatment method before disposal. A common and effective method is oxidation using potassium permanganate in an alkaline solution.
Illustrative Protocol:
-
In a fume hood, dissolve the benzaldehyde-containing material in a suitable solvent.
-
Slowly add a solution of potassium permanganate and sodium carbonate with stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Continue addition until a faint purple color persists, indicating an excess of permanganate.
-
The resulting mixture, containing the sodium salt of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid and manganese dioxide, should be collected as hazardous waste.
This procedure should only be performed by trained personnel and with appropriate risk assessment. It is intended to transform the chemical into a less hazardous state for disposal, not for release into the sanitary sewer system.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound, unlocking its potential in the synthesis of novel compounds while maintaining a secure and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
